Shmt-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24F3N5O |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-amino-3-methyl-4-propan-2-yl-4-[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29) |
InChI Key |
NOKJZHRLDAOFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)N4CCCC4)C(F)(F)F)C(C)C)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Shmt-IN-2 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine hydroxymethyltransferase (SHMT) plays a pivotal role in one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high metabolic demands of rapid proliferation. Shmt-IN-2 is a potent small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. By disrupting one-carbon metabolism, this compound leads to nucleotide depletion, cell cycle arrest, and apoptosis, with a particular vulnerability observed in cancer cells with defective glycine import, such as B-cell lymphomas.
Introduction to SHMT and One-Carbon Metabolism in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation.[1] One of the critical metabolic pathways that is often hyperactivated is one-carbon (1C) metabolism, which provides the necessary building blocks for the synthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1]
Humans have two SHMT isoforms: SHMT1, located in the cytoplasm, and SHMT2, located in the mitochondria.[2] SHMT2, in particular, is frequently overexpressed in a wide range of cancers and its elevated expression often correlates with poor prognosis.[2] This reliance of cancer cells on SHMT2 makes it an attractive therapeutic target.
This compound: A Dual Inhibitor of SHMT1 and SHMT2
This compound is a stereospecific small molecule inhibitor of human SHMT1 and SHMT2.[3] Its mechanism of action is centered on the competitive inhibition of the SHMT active site, thereby blocking the production of glycine and CH2-THF from serine.[1]
Biochemical and Cellular Potency
This compound exhibits potent inhibition of both SHMT isoforms at the biochemical level and demonstrates efficacy in cellular assays by blocking the conversion of serine to glycine.
| Target | Biochemical IC50 | Cellular IC50 |
| SHMT1 | 13 nM[3] | 2800 nM[3] |
| SHMT2 | 66 nM[3] | 36 nM[3] |
Core Mechanism of Action in Cancer Cells
The primary anticancer effect of this compound stems from its ability to disrupt the one-carbon metabolic pathway, leading to a cascade of downstream events that culminate in cell death.
Depletion of One-Carbon Units and Nucleotide Synthesis Inhibition
By inhibiting SHMT, this compound depletes the pool of 5,10-methylenetetrahydrofolate (CH2-THF), a crucial one-carbon donor for the de novo synthesis of purines and thymidylate.[1] This halt in DNA precursor synthesis leads to an inability of cancer cells to replicate their DNA, resulting in cell cycle arrest.[1]
Induction of Apoptosis
The sustained inhibition of nucleotide synthesis and the disruption of cellular homeostasis trigger programmed cell death, or apoptosis.[1][4] This is a key mechanism through which this compound exerts its cytotoxic effects on cancer cells.
Exploiting Metabolic Vulnerabilities: The Case of B-Cell Lymphomas
A significant finding in the study of this compound is its pronounced efficacy against B-cell lymphomas.[3] This heightened sensitivity is attributed to a specific metabolic vulnerability in these cancer cells: defective glycine import.[5] While most cells can uptake glycine from the extracellular environment to compensate for its reduced synthesis, many B-cell lymphomas lack this capability. This makes them uniquely dependent on the SHMT-catalyzed production of glycine, rendering them highly susceptible to SHMT inhibitors like this compound.
Impact on Cellular Signaling Pathways
Beyond its direct metabolic effects, the inhibition of SHMT2 by compounds like this compound has been shown to impact several key signaling pathways that are critical for cancer cell growth, survival, and proliferation.
PI3K/AKT/mTOR Pathway
SHMT2 has been implicated in the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] Inhibition of SHMT2 can lead to the downregulation of this pathway, contributing to the anti-proliferative effects.
MAPK and VEGF Signaling Pathways
In breast cancer, SHMT2 has been shown to promote tumor growth through the MAPK and VEGF signaling pathways.[6] The MAPK pathway is crucial for cell proliferation, differentiation, and survival, while the VEGF pathway is a key regulator of angiogenesis. SHMT2 inhibition can disrupt these pathways, leading to reduced tumor growth and vascularization.[6]
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses. SHMT2 has been linked to the regulation of this pathway, and its inhibition may contribute to the anti-cancer effects by modulating STAT signaling.[2]
Mechanism of action of this compound and its impact on signaling pathways.
Quantitative Data on Anti-Cancer Activity
This compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines, with particular potency observed in hematological malignancies.
| Cell Line | Cancer Type | GI50 (μM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.72[3] |
| HT | B-cell Lymphoma | 1.73[3] |
| Panel of ~300 human cancer cell lines | Various | Median IC50 = 4[3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other SHMT inhibitors)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the GI50 (concentration that causes 50% growth inhibition).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Dual Roles of SHMT1 and SHMT2 in One-Carbon Metabolism: A Technical Guide for Researchers
Abstract
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction serves as the primary source of one-carbon units for numerous cellular processes, including nucleotide biosynthesis, methylation reactions, and redox homeostasis. In mammals, two major isoforms of SHMT exist: the cytosolic SHMT1 and the mitochondrial SHMT2. While catalyzing the same biochemical reaction, their distinct subcellular localizations and regulatory mechanisms confer upon them specialized roles in cellular metabolism. This technical guide provides an in-depth exploration of the functions of SHMT1 and SHMT2, their interplay in one-carbon metabolism, and their implications in disease, particularly cancer. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of molecular biology, cancer metabolism, and drug development.
Introduction to One-Carbon Metabolism and the Central Role of SHMT
One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units in various oxidation states.[1][2] These pathways are fundamental for the biosynthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the generation of reducing equivalents in the form of NADPH.[2][3] The folate cycle and the methionine cycle are the two core components of one-carbon metabolism.[2]
Serine is a major donor of one-carbon units, and its catabolism is primarily initiated by the enzyme serine hydroxymethyltransferase (SHMT).[4][5] SHMT exists in two main isoforms in mammalian cells: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[4][6] A splice variant of SHMT2, known as SHMT2α, lacks the mitochondrial targeting sequence and is found in the cytoplasm and nucleus.[4][5]
SHMT1: The Cytosolic Guardian of Nucleotide Synthesis
SHMT1 is the primary isoform in the cytoplasm and plays a crucial role in providing one-carbon units for cytosolic processes.[4] Its main functions include:
-
De novo Thymidylate Synthesis: SHMT1 provides 5,10-CH2-THF for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TYMS).[4] This process is essential for DNA replication and repair.
-
Purine Synthesis: While the initial steps of de novo purine synthesis occur in the cytoplasm, the one-carbon units are primarily derived from the mitochondria in the form of formate. However, under certain conditions, SHMT1 can contribute to the cytosolic one-carbon pool for purine synthesis.
-
Methionine Cycle Support: The 5,10-CH2-THF produced by SHMT1 can be reduced to 5-methyl-THF, which is then used to remethylate homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).
SHMT2: The Mitochondrial Powerhouse of One-Carbon Metabolism
SHMT2 is the mitochondrial isoform and is considered the primary producer of one-carbon units in many cell types, particularly in rapidly proliferating cancer cells.[7][8] Its key roles include:
-
Primary Source of One-Carbon Units: Mitochondrial serine catabolism by SHMT2 is the major source of one-carbon units for the cell.[4] The 5,10-CH2-THF generated is further metabolized in the mitochondria to produce formate, which can then be exported to the cytoplasm to fuel cytosolic one-carbon reactions.[5]
-
Redox Homeostasis: The mitochondrial one-carbon pathway is a significant source of NADPH, which is crucial for maintaining the mitochondrial redox balance and protecting against oxidative stress.[9]
-
Glycine Production: SHMT2 is a major contributor to cellular glycine pools, which is essential for protein synthesis and the production of glutathione, a key antioxidant.[8]
Functional Redundancy and Subcellular Compartmentalization
While SHMT1 and SHMT2 have distinct primary localizations, there is evidence of functional redundancy, particularly in the context of nuclear dTMP synthesis. Both SHMT1 and the SHMT2α isoform can be found in the nucleus during the S-phase of the cell cycle, where they contribute to the local production of 5,10-CH2-THF for thymidylate synthesis.[4][5] This redundancy may explain the viability of SHMT1-knockout mice.[10]
The compartmentalization of SHMT1 and SHMT2 allows for the differential regulation of one-carbon metabolism in the cytoplasm and mitochondria, enabling cells to respond to varying metabolic demands.
Role of SHMT1 and SHMT2 in Cancer
Metabolic reprogramming is a hallmark of cancer, and one-carbon metabolism is frequently upregulated in tumor cells to support their high proliferative rate.[9]
-
SHMT2 Overexpression in Cancer: SHMT2 is often overexpressed in a wide range of cancers, including breast, lung, liver, and gastric cancer, and its high expression is frequently associated with poor prognosis.[1][11][12] The increased activity of SHMT2 in cancer cells provides the necessary building blocks for nucleotide synthesis, supports redox balance in the often-hypoxic tumor microenvironment, and contributes to biomass production.[9][11]
-
SHMT1 in Cancer: The role of SHMT1 in cancer is more context-dependent. While it is also essential for providing one-carbon units for nucleotide synthesis, some studies have shown that its expression is not as consistently upregulated as SHMT2 in all cancer types.[11]
-
Therapeutic Targeting: The reliance of cancer cells on SHMT1 and SHMT2 makes them attractive targets for anti-cancer therapies. Inhibitors targeting both isoforms are being developed to disrupt one-carbon metabolism and halt tumor growth.[8]
Quantitative Data
The following tables summarize key quantitative data for human SHMT1 and SHMT2.
| Parameter | SHMT1 | SHMT2 | Reference |
| Subcellular Localization | Cytosol, Nucleus | Mitochondria, Cytosol/Nucleus (SHMT2α) | [4][5] |
| Quaternary Structure | Tetramer | Dimer-to-tetramer transition | [6] |
| Amino Acid Identity | ~66% identity with SHMT2 | ~66% identity with SHMT1 | [6] |
Table 1: General Properties of Human SHMT1 and SHMT2
| Substrate | Isoform | pH | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L-Serine | SHMT1 | 7.5 | 0.8 ± 0.1 | 15.0 ± 0.5 | 1.9 x 10^4 | [6] |
| SHMT2 | 7.5 | 1.2 ± 0.1 | 25.0 ± 1.0 | 2.1 x 10^4 | [6] | |
| SHMT1 | 8.5 | 1.0 ± 0.1 | 18.0 ± 0.7 | 1.8 x 10^4 | [6] | |
| SHMT2 | 8.5 | 0.9 ± 0.1 | 40.0 ± 1.5 | 4.4 x 10^4 | [6] | |
| Tetrahydrofolate (THF) | SHMT1 | 7.5 | 0.03 ± 0.005 | 15.0 ± 0.5 | 5.0 x 10^5 | [6] |
| SHMT2 | 7.5 | 0.02 ± 0.003 | 25.0 ± 1.0 | 1.3 x 10^6 | [6] | |
| SHMT1 | 8.5 | 0.05 ± 0.008 | 18.0 ± 0.7 | 3.6 x 10^5 | [6] | |
| SHMT2 | 8.5 | 0.02 ± 0.004 | 40.0 ± 1.5 | 2.0 x 10^6 | [6] | |
| Glycine | SHMT1 | 7.5 | 1.5 ± 0.2 | 5.0 ± 0.2 | 3.3 x 10^3 | [6] |
| SHMT2 | 7.5 | 2.0 ± 0.3 | 8.0 ± 0.4 | 4.0 x 10^3 | [6] | |
| 5,10-CH2-THF | SHMT1 | 7.5 | 0.05 ± 0.008 | 5.0 ± 0.2 | 1.0 x 10^5 | [6] |
| SHMT2 | 7.5 | 0.04 ± 0.006 | 8.0 ± 0.4 | 2.0 x 10^5 | [6] |
Table 2: Kinetic Parameters of Human SHMT1 and SHMT2
| Tissue/Cell Line | SHMT1 Expression | SHMT2 Expression | Reference |
| Normal Breast Tissue | Low | Low | [11] |
| Breast Cancer Tissue | Increased | Highly Increased | [11] |
| Breast Cancer Cell Lines (HCC1806, MDA-MB-231, BT549) | - | High | [11] |
| Normal Lung Tissue | - | - | [13] |
| Lung Cancer Tissue | 1.44-fold increase | 2.22-fold increase | [13] |
| Gastric Cancer Tissue | - | Markedly Increased | [1] |
| Human Liver Biopsy Samples | Variable | Correlated with SHMT1 mRNA | [14] |
Table 3: Relative Expression Levels of SHMT1 and SHMT2 in Tissues and Cell Lines
Experimental Protocols
SHMT Enzyme Activity Assay
This protocol is based on a coupled spectrophotometric assay.
Materials:
-
Recombinant SHMT1 or SHMT2 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
L-serine solution (e.g., 100 mM stock)
-
Tetrahydrofolate (THF) solution (e.g., 10 mM stock, prepared fresh in a buffer containing a reducing agent like β-mercaptoethanol)
-
NADP+ solution (e.g., 25 mM stock)
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (e.g., from E. coli)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, L-serine (final concentration e.g., 2 mM), THF (final concentration e.g., 0.4 mM), NADP+ (final concentration e.g., 0.25 mM), and MTHFD (e.g., 5 µM).
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of SHMT enzyme to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Western Blot Analysis of SHMT1 and SHMT2
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for SHMT1 and SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SHMT1 or SHMT2 (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of SHMT1 and SHMT2, often normalizing to a loading control like β-actin or GAPDH.
Isotope Tracer Analysis of One-Carbon Metabolism
This protocol provides a general workflow for using stable isotope-labeled serine to trace its contribution to one-carbon metabolism.
Materials:
-
Cell culture medium
-
Stable isotope-labeled L-serine (e.g., [U-13C5]-L-serine or [2,3,3-2H]-L-serine)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing the stable isotope-labeled L-serine for a defined period.
-
Metabolite Extraction: After the labeling period, rapidly quench cellular metabolism and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to separate and detect the different metabolites and their isotopologues (molecules with different numbers of heavy isotopes).
-
Data Analysis: Determine the fractional labeling of downstream metabolites (e.g., glycine, purines, dTMP) to understand the flux of the labeled serine through the different branches of one-carbon metabolism. Isotope labeling patterns can distinguish between the contributions of cytosolic (SHMT1) and mitochondrial (SHMT2) pathways. For example, cytosolic serine catabolism by SHMT1 using [2,3,3-2H]-L-serine will result in doubly labeled dTMP (m+2), while mitochondrial catabolism by SHMT2 will lead to singly labeled dTMP (m+1).[7]
Signaling Pathways and Logical Relationships
One-Carbon Metabolism Workflow
Caption: Overview of one-carbon metabolism compartmentalization.
SHMT2 in Cancer Cell Signaling
Caption: SHMT2's role in cancer-related signaling pathways.
Conclusion
SHMT1 and SHMT2 are pivotal enzymes in one-carbon metabolism, with distinct yet overlapping functions dictated by their subcellular localization. While SHMT1 is crucial for cytosolic nucleotide synthesis, SHMT2 acts as the primary mitochondrial engine for generating one-carbon units and maintaining redox balance. The dysregulation of these enzymes, particularly the overexpression of SHMT2, is a common feature in many cancers, highlighting their potential as therapeutic targets. A thorough understanding of the intricate roles of SHMT1 and SHMT2 is essential for developing novel strategies to combat diseases associated with aberrant one-carbon metabolism. This guide provides a comprehensive resource for researchers to delve into the complexities of SHMT biology and its implications for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer proteome and metabolite changes linked to SHMT2 | PLOS One [journals.plos.org]
- 10. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Shmt-IN-2: A Technical Guide for B-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its significant relevance in the context of B-cell lymphoma research. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction: The Role of SHMT2 in B-Cell Lymphoma
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon metabolism. It catalyzes the reversible conversion of serine to glycine, a reaction that is crucial for the synthesis of nucleotides, amino acids, and S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] In rapidly proliferating cancer cells, including those of B-cell lymphomas, the demand for these building blocks is significantly elevated.
Notably, the gene encoding SHMT2 is located on a region of chromosome 12 that is frequently amplified in B-cell lymphomas.[4][5] This genetic amplification leads to the overexpression of the SHMT2 enzyme, which has been shown to be a driver in a significant portion of these malignancies.[4] Increased SHMT2 activity can lead to epigenetic silencing of tumor suppressor genes through altered DNA and histone methylation patterns, thereby promoting lymphomagenesis.[5][6] Consequently, inhibiting SHMT2 has emerged as a promising therapeutic strategy for B-cell lymphomas.[7][8]
This compound: A Potent SHMT1/2 Inhibitor
This compound (also referred to as SHIN1 in some literature) is a small molecule inhibitor with high potency against both isoforms of serine hydroxymethyltransferase, SHMT1 (cytosolic) and SHMT2 (mitochondrial).
Mechanism of Action
This compound exerts its anti-lymphoma effects by disrupting the one-carbon metabolic pathway. By inhibiting SHMT2, it blocks the conversion of serine to glycine, leading to a depletion of intracellular glycine and one-carbon units (in the form of formate).[7][8] This disruption has several downstream consequences in B-cell lymphoma cells:
-
Inhibition of the mTOR Pathway: The reduction in glycine and formate levels leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7][8]
-
Autophagic Degradation of TCF3: Inhibition of the mTOR pathway triggers the autophagic degradation of the oncogenic transcription factor TCF3.[7][8] TCF3 is a critical survival factor in Burkitt lymphoma and other B-cell malignancies.
-
Collapse of BCR Signaling: The degradation of TCF3 leads to a collapse of the tonic B-cell receptor (BCR) signaling, which is essential for the survival of many B-cell lymphomas.[7][8]
-
Exploiting Defective Glycine Import: Many diffuse large B-cell lymphoma (DLBCL) cell lines exhibit defective glycine import, making them particularly dependent on endogenous glycine synthesis via SHMT2.[2][3] This metabolic vulnerability renders them highly sensitive to SHMT2 inhibition by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound (SHIN1) against SHMT enzymes and various B-cell lymphoma cell lines.
| Target | Inhibitor | IC50 (nM) | Reference |
| Human SHMT1 | This compound | ~10 | [2] |
| Human SHMT2 | This compound | ~10 | [2] |
| B-Cell Lymphoma Cell Line | Subtype | Inhibitor | Cellular IC50 (µM) | Reference |
| SU-DHL-4 | DLBCL (GCB) | This compound (SHIN1) | < 5 | [9] |
| SU-DHL-6 | DLBCL (GCB) | This compound (SHIN1) | < 5 | [9] |
| OCI-Ly1 | DLBCL (ABC) | This compound (SHIN1) | < 5 | [9] |
| OCI-Ly10 | DLBCL (ABC) | This compound (SHIN1) | < 5 | [9] |
| Raji | Burkitt Lymphoma | This compound (SHIN1) | ~2.5 | [7] |
| Ramos | Burkitt Lymphoma | This compound (SHIN1) | ~2.0 | [7] |
| BL60 | Burkitt Lymphoma | This compound (SHIN1) | ~1.5 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in B-Cell Lymphoma
Caption: Signaling pathway of this compound in B-cell lymphoma.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments involved in the evaluation of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on B-cell lymphoma cell lines.
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of SHMT2, phosphorylated mTOR (p-mTOR), and TCF3.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHMT2, p-mTOR (Ser2448), mTOR, TCF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of B-cell lymphoma.[7]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ B-cell lymphoma cells (e.g., Raji or SU-DHL-6) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily). The control group should receive the vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Monitor the body weight and overall health of the mice throughout the study.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67 to assess proliferation), and western blot analysis.
Conclusion
This compound represents a promising therapeutic agent for B-cell lymphomas, targeting a key metabolic vulnerability in these cancers. Its mechanism of action, involving the disruption of one-carbon metabolism and subsequent inhibition of critical survival pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of SHMT2 inhibition in the treatment of B-cell malignancies.
References
- 1. mskcc.org [mskcc.org]
- 2. pnas.org [pnas.org]
- 3. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Investigating the Anti-proliferative Effects of Shmt-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-proliferative effects of Shmt-IN-2, a potent dual inhibitor of Serine Hydroxymethyltransferase 1 and 2 (SHMT1/2). This document details the mechanism of action, quantitative efficacy in various cancer cell lines, and comprehensive experimental protocols for researchers investigating this compound.
Introduction to this compound and its Mechanism of Action
This compound is a stereo-specific small molecule inhibitor of the human SHMT1 and SHMT2 enzymes. These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell growth and proliferation.
Cancer cells often exhibit upregulated one-carbon metabolism to meet the demands of rapid proliferation, making SHMT enzymes attractive therapeutic targets. By inhibiting both SHMT1 and SHMT2, this compound effectively depletes the intracellular pool of one-carbon units and glycine. This dual inhibition leads to the disruption of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells. Notably, certain cancer types, such as B-cell lymphomas, have demonstrated particular sensitivity to this compound due to a metabolic vulnerability related to defective glycine import.[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the inhibitory activity of this compound against its target enzymes and its anti-proliferative effects on various cancer cell lines.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SHMT1 | Biochemical | 13 | [3] |
| SHMT2 | Biochemical | 66 | [3] |
| SHMT1 | Cellular | 2800 | [3] |
| SHMT2 | Cellular | 36 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.72 | [3] |
| HT | B-cell Lymphoma | 1.73 | [3] |
| Panel of ~300 human cancer cell lines | Various | Median IC50 of 4 | [3] |
| HCT116 | Colon Cancer | 0.87 | [4] |
Signaling Pathways Modulated by SHMT Inhibition
Inhibition of SHMT2 by compounds like this compound has been shown to impact several key signaling pathways that regulate cell growth, proliferation, and survival.
One-Carbon Metabolism Pathway
This compound directly targets SHMT1 and SHMT2, key enzymes in the one-carbon metabolism pathway. Its inhibitory action disrupts the flow of one-carbon units required for nucleotide synthesis.
Key Pro-Survival Signaling Pathways
The metabolic stress induced by SHMT inhibition can lead to the modulation of critical signaling pathways involved in cancer cell proliferation and survival, such as the MAPK, PI3K/Akt/mTOR, and VEGF pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-proliferative effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SHMT2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-VEGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines by targeting the fundamental metabolic pathway of one-carbon metabolism. Its ability to dually inhibit SHMT1 and SHMT2 leads to the disruption of nucleotide synthesis and the induction of apoptosis, highlighting its potential as a therapeutic agent. The provided experimental protocols offer a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound in various cancer models. Further exploration of its impact on key signaling pathways will be crucial in elucidating its full therapeutic potential and identifying patient populations most likely to benefit from this targeted metabolic inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Methodological & Application
Application Notes and Protocols for Shmt-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism. It catalyzes the conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3] In many types of cancer, SHMT2 is upregulated to meet the high metabolic demands of rapid cell proliferation, making it an attractive therapeutic target.[4][5][6] Elevated SHMT2 expression has been linked to poor prognosis in various malignancies, including B-cell lymphomas, breast cancer, and gastric cancer.[3][4][5][7]
Shmt-IN-2 is a potent and stereospecific small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, with IC50 values of 13 nM and 66 nM, respectively. By blocking SHMT2 activity, this compound disrupts the production of one-carbon units, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Signaling Pathway and Experimental Workflow
The inhibition of SHMT2 by this compound disrupts the one-carbon metabolic pathway, which is crucial for nucleotide synthesis and cellular redox balance. This disruption leads to a cascade of cellular events, including cell cycle arrest and apoptosis.
Caption: Mechanism of this compound Action.
The following diagram outlines the general experimental workflow for assessing the in vitro effects of this compound on cancer cell lines.
Caption: Experimental Workflow for this compound In Vitro Testing.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols.
| Parameter | Assay | Cell Line(s) | This compound Concentration Range | Expected Outcome |
| IC50 | Cell Viability (MTT/CCK-8) | e.g., Ramos, DoHH2 (B-cell lymphoma); MCF-7, MDA-MB-231 (Breast Cancer) | 0.1 - 50 µM | Dose-dependent decrease in cell viability. B-cell lymphomas may show higher sensitivity (lower IC50 values). |
| Percentage of Apoptotic Cells | Apoptosis (Annexin V/PI Flow Cytometry) | As above | 1x, 2x, 5x IC50 values (e.g., 5 - 25 µM) | Dose-dependent increase in early and late apoptotic cell populations. |
| Cell Cycle Distribution (%) | Cell Cycle Analysis (PI Staining) | As above | 1x, 2x IC50 values (e.g., 5 - 10 µM) | Arrest in G1 or S phase of the cell cycle. |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | As above | 1x, 2x, 5x IC50 values | Dose-dependent increase in luminescence, indicating caspase activation. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 1 mg of this compound (molar mass will be specific to the supplied batch) in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.[2]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT or CCK-8)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., Ramos, DoHH2)
-
Complete cell culture medium
-
This compound working solutions
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
-
Treatment: Prepare a series of this compound dilutions (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the respective this compound working solutions or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound working solutions (e.g., concentrations based on the determined IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 to 5 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at selected concentrations (e.g., vehicle, 1x IC50, 2x IC50) for 24 to 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound working solutions
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
PI staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with this compound at desired concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cells in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.[4]
References
- 1. pnas.org [pnas.org]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. RNA-mediated inhibition of mitochondrial SHMT2 impairs cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shmt-IN-2 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shmt-IN-2 is a potent and stereospecific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1] These enzymes are critical components of one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides and amino acids, which are vital for rapidly proliferating cancer cells.[2] Upregulation of SHMT2 is a common feature in various cancers and is often associated with poor prognosis.[3][4] Inhibition of SHMT1 and SHMT2 presents a promising therapeutic strategy by disrupting the metabolic support system of tumors. These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SHMT1 and SHMT2. This inhibition blocks the conversion of serine to glycine and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate. The depletion of this one-carbon pool disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]
Signaling Pathways Affected by SHMT2 Inhibition
Inhibition of SHMT2 has been shown to impact several key signaling pathways involved in tumor growth, proliferation, and survival. Notably, SHMT2 inhibition can modulate the MAPK and VEGF signaling pathways .[3] It has also been linked to the Wnt/β-catenin and HIF1α/VEGF/STAT3 pathways. Understanding these pathways is crucial for elucidating the full mechanistic impact of this compound.
Figure 1: Simplified diagram of signaling pathways modulated by SHMT2 inhibition.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and representative in vivo data from studies using the analogous SHMT inhibitor, SHIN2.
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| This compound | SHMT1 | 13 | [1] |
| This compound | SHMT2 | 66 | [1] |
Table 1: In vitro inhibitory activity of this compound.
| Inhibitor | Dosage | Administration | Vehicle | Mouse Model | Efficacy | Reference |
| SHIN2 | 200 mg/kg | Intraperitoneal (IP), BID | 20% 2-hydroxypropyl-β-cyclodextrin in water | T-cell acute lymphoblastic leukemia xenograft | Increased survival | [5] |
Table 2: Example of in vivo study parameters for an SHMT inhibitor.
Experimental Protocols
Cell Line Selection
Successful application of this compound in a xenograft model is dependent on the selection of a sensitive cancer cell line. B-cell lymphomas and T-cell acute lymphoblastic leukemia (T-ALL) cell lines have shown particular sensitivity to SHMT inhibition.[6][7] Additionally, studies involving the knockdown of SHMT2 have demonstrated significant tumor growth inhibition in breast cancer (e.g., HCC1806) and neuroblastoma (e.g., Kelly) cell lines.[3] It is recommended to perform in vitro sensitivity assays with this compound on a panel of relevant cell lines to determine the most suitable candidate for in vivo studies.
In Vivo Formulation of this compound
A recommended formulation for the in vivo administration of this compound is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, add each solvent sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration should be ≥ 2.5 mg/mL.[1]
-
It is recommended to prepare the working solution fresh on the day of use.
Xenograft Mouse Model Protocol
The following protocol outlines the key steps for establishing a xenograft mouse model and evaluating the efficacy of this compound.
Figure 2: General experimental workflow for a xenograft mouse model study with this compound.
Detailed Steps:
-
Animal Model: Use immunodeficient mice, such as athymic nude or NSG mice, aged 6-8 weeks.
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media or PBS and Matrigel.
-
Subcutaneously inject approximately 2-8 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups. Based on data from analogous compounds, a starting dose of 100-200 mg/kg administered intraperitoneally (IP) once or twice daily (BID) can be considered.[5] Dose-ranging studies are recommended to determine the optimal therapeutic window for this compound.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and markers of the affected signaling pathways.
-
Toxicity and Safety Considerations
Conclusion
This compound is a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound in a xenograft mouse model. Careful selection of cell lines, appropriate formulation and dosing, and diligent monitoring will be essential for obtaining robust and reproducible data on the anti-tumor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine hydroxymethyltransferase 2 predicts unfavorable outcomes in multiple cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Shmt-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), in cell viability assays. The provided protocols and data are intended to assist in the evaluation of this compound's cytotoxic and anti-proliferative effects on cancer cells.
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine. This reaction is a primary source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules required for cell proliferation.[1][2][3] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, correlating with poor prognosis and making it an attractive target for anti-cancer therapies.[1][2][4] this compound is a stereospecific inhibitor of both human SHMT1 and SHMT2, demonstrating a significant impact on the growth of numerous cancer cell lines, with a particular sensitivity observed in B-cell lymphomas.[5]
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of SHMT1 and SHMT2.[5] This inhibition disrupts the one-carbon metabolic pathway, leading to a depletion of the precursors necessary for DNA synthesis and repair.[6][7] Consequently, cancer cells treated with this compound may undergo cell cycle arrest and apoptosis due to their high demand for rapid proliferation and reliance on this metabolic pathway.[6] The inhibition of SHMT2 by compounds like this compound can lead to reduced tumor growth and has been shown to be effective in preclinical models.[8][9][10]
Signaling Pathway
The inhibition of SHMT2 by this compound disrupts a crucial metabolic pathway that supports cancer cell proliferation. The following diagram illustrates the central role of SHMT2 in one-carbon metabolism and its impact on downstream biosynthetic processes.
Caption: SHMT2 inhibition by this compound disrupts nucleotide synthesis.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against SHMT1 and SHMT2, as well as its effect on the viability of various cancer cell lines.
| Target/Cell Line | IC50 Value | Reference |
| Enzymatic Inhibition | ||
| Human SHMT1 | 13 nM | [5] |
| Human SHMT2 | 66 nM | [5] |
| Cellular Inhibition | ||
| CCRF-CEM (T-cell lymphoblastic leukemia) | 1.72 µM | [5] |
| HT (lymphoma) | 1.73 µM | [5] |
| Panel of ~300 human cancer cell lines (median) | 4 µM | [5] |
Experimental Protocols
Detailed protocols for two common cell viability assays, the MTT assay and the Crystal Violet assay, are provided below. These protocols are adapted for the evaluation of this compound's effects on adherent cancer cell lines.
Experimental Workflow
The general workflow for assessing cell viability after treatment with this compound is outlined in the diagram below.
Caption: Workflow for cell viability assessment with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
On the following day, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Crystal Violet Assay
This assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of viable cells.[14][15] Cells that have undergone cell death detach from the plate and are washed away, resulting in reduced staining intensity.[15]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol or 1% glutaraldehyde)[16]
-
0.1% Crystal Violet staining solution in water[16]
-
Solubilization solution (e.g., 10% acetic acid or 70% ethanol)[17]
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
Staining:
-
Remove the fixation solution.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the wells 2-3 times with tap water to remove excess stain.[16]
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for at least 15 minutes to fully solubilize the dye.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
References
- 1. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 3. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 4. Cancer proteome and metabolite changes linked to SHMT2 | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tpp.ch [tpp.ch]
- 17. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
Application Notes and Protocols: Metabolomic Analysis of Cells Treated with Shmt-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metabolomic analysis of cells treated with Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This compound targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme, playing a critical role in one-carbon metabolism. Understanding the metabolic consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying potential therapeutic applications, particularly in oncology.
Introduction to this compound and its Target
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a principal source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules.[1][2] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on one-carbon metabolism, making SHMT an attractive target for anti-cancer drug development.[1][3] this compound is a small molecule inhibitor designed to disrupt this pathway, thereby impeding cancer cell growth.
Expected Metabolomic Perturbations Following this compound Treatment
While specific quantitative metabolomic data for this compound is not yet widely published, studies on other SHMT inhibitors and SHMT2 knockdown provide a strong indication of the expected metabolic alterations.[4][5] Inhibition of SHMT is anticipated to lead to a significant remodeling of central carbon metabolism, particularly affecting amino acid and nucleotide biosynthesis. The following table summarizes the predicted changes in key metabolites upon treating cells with this compound.
| Metabolite Class | Metabolite Name | Expected Change | Rationale |
| Amino Acids | Serine | Increase | Accumulation of the substrate due to SHMT inhibition. |
| Glycine | Decrease | Reduced production from serine due to SHMT inhibition.[4][5] | |
| Nucleotide Precursors | AICAR (Aminoimidazole carboxamide ribotide) | Increase | Accumulation of a purine biosynthesis intermediate due to depletion of one-carbon units.[5] |
| Purine nucleotides (e.g., ATP, GTP) | Decrease | Impaired de novo purine synthesis resulting from a lack of one-carbon donors. | |
| Thymidine triphosphate (dTTP) | Decrease | Reduced thymidylate synthesis, which is dependent on 5,10-methylenetetrahydrofolate. | |
| Folate Metabolism | 5,10-Methylenetetrahydrofolate | Decrease | Direct product of the SHMT reaction is diminished. |
| Tetrahydrofolate (THF) | Increase | Substrate of the SHMT reaction may accumulate. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for metabolomic analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a metabolomic analysis of cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., a diffuse large B-cell lymphoma cell line, which has shown sensitivity to SHMT inhibition) in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest. A minimum of 1 million cells per sample is recommended.
-
Cell Culture Conditions: Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., determined from a dose-response curve) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is adapted for adherent cell lines. For suspension cells, a centrifugation step is required to pellet the cells before extraction.
-
Quenching Metabolism:
-
Aspirate the culture medium from the plates.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[6]
-
-
Metabolite Extraction:
-
Cell Harvesting:
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Store the samples at -80°C until analysis.
-
Protocol 3: LC-MS/MS-Based Metabolomic Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying a wide range of metabolites.[7][8]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., UPLC or HPLC).
-
Chromatographic Separation:
-
For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is recommended.[9][10]
-
For non-polar metabolites, a reversed-phase (e.g., C18) column is suitable.[11]
-
Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ionization modes to cover a broader range of metabolites.
-
Acquire data in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra for metabolite identification.
-
-
Quality Control: Include pooled quality control (QC) samples, prepared by mixing a small aliquot from each sample, and blank samples (extraction solvent) throughout the analytical run to monitor instrument performance and data quality.
Protocol 4: Data Processing and Analysis
-
Peak Picking and Alignment: Use a suitable software (e.g., XCMS, MS-DIAL, or vendor-specific software) to detect, align, and quantify metabolic features across all samples.
-
Metabolite Annotation: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or in-house standards.
-
Statistical Analysis:
-
Perform normalization to account for variations in sample amount (e.g., by cell number or total ion current).
-
Use univariate (e.g., t-test, ANOVA) and multivariate (e.g., PCA, PLS-DA) statistical methods to identify metabolites that are significantly altered by this compound treatment.
-
-
Pathway Analysis: Utilize tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to metabolic pathways to understand the broader biological impact of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the metabolic effects of the SHMT inhibitor this compound. By employing these methodologies, researchers can gain valuable insights into the on-target effects of the compound, identify biomarkers of drug response, and further elucidate the role of one-carbon metabolism in disease. The expected decrease in glycine and accumulation of serine and AICAR serve as key indicators of successful target engagement. This detailed metabolomic analysis will be instrumental for the continued development and application of this compound as a potential therapeutic agent.
References
- 1. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 4. Cancer proteome and metabolite changes linked to SHMT2 | PLOS One [journals.plos.org]
- 5. Cancer proteome and metabolite changes linked to SHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Application Notes and Protocols: Western Blot Analysis for SHMT1/2 Expression After Shmt-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine, which provides one-carbon units essential for the synthesis of nucleotides, amino acids, and for cellular methylation processes. In mammals, two isoforms exist: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms are pivotal in supporting the rapid proliferation of cancer cells, making them attractive targets for cancer therapy.
Shmt-IN-2 is a potent, stereospecific small-molecule inhibitor of both human SHMT1 and SHMT2. By blocking the activity of these enzymes, this compound disrupts the one-carbon metabolic pathway, leading to reduced cancer cell growth and, in some cases, apoptosis. This document provides detailed protocols for utilizing Western blot analysis to assess the expression levels of SHMT1 and SHMT2 in cells following treatment with this compound. It is important to note that as a direct enzymatic inhibitor, this compound is expected to primarily affect the activity of SHMT1 and SHMT2. Any observed changes in the protein expression levels would likely be a downstream or adaptive cellular response to the sustained inhibition of the one-carbon pathway.
Data Presentation: Quantitative Effects of Pyrazolopyran-Based SHMT Inhibitors
While specific quantitative data on the direct effect of this compound on SHMT1 and SHMT2 protein expression levels is not extensively available in public literature, the following tables summarize the known quantitative inhibitory effects of this compound and the structurally related compound SHIN1 on enzyme activity and cell growth. This data is crucial for designing and interpreting experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Human SHMT1 | 13[1] |
| Human SHMT2 | 66[1] |
Table 2: Cellular Growth Inhibition by this compound and SHIN1
| Compound | Cell Line | Cellular IC₅₀ | Notes |
| This compound | SHMT1-dependent | 2800 nM | In cells where SHMT1 is the primary source of one-carbon units.[1] |
| This compound | SHMT2-dependent | 36 nM | In cells where SHMT2 is the primary source of one-carbon units.[1] |
| SHIN1 | HCT-116 (Colon Cancer) | 870 nM | Active (+) enantiomer.[2] |
| SHIN1 | SHMT2 knockout HCT-116 | < 50 nM | Demonstrates potent inhibition of cytosolic SHMT1.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: Inhibition of SHMT1/2 by this compound in one-carbon metabolism.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT-116, A549) in 6-well plates or 10 cm dishes at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range of concentrations around the known cellular IC₅₀). Include a vehicle-only control (DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well or dish.[4]
-
Cell Scraping: Use a cell scraper to gently scrape the adherent cells off the surface of the dish in the presence of the lysis buffer.[3]
-
Collection and Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[3]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Storage: Store the protein lysates at -80°C for long-term use or proceed directly to protein quantification.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[4] This is crucial for ensuring equal loading of protein in each lane of the gel.[5]
-
Sample Preparation: In a microcentrifuge tube, mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a molecular weight marker in one lane. Run the gel according to the manufacturer's instructions to separate the proteins based on their size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: After the transfer, incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for SHMT1 (e.g., Rabbit anti-SHMT1) or SHMT2 (e.g., Rabbit anti-SHMT2), diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., a ChemiDoc).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to SHMT1, SHMT2, and the loading control. Normalize the band intensity of the target proteins to the intensity of the loading control for each sample to allow for accurate comparison across different conditions.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing Shmt-IN-2 concentration for cell culture experiments
Welcome to the technical support center for Shmt-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their cell culture experiments using this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound disrupts these crucial metabolic pathways, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for proliferation.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 10 nM to 10 µM is advisable. For sensitive cell lines, particularly those of B-cell lymphoma origin, concentrations in the nanomolar range may be effective.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically < 0.1% to 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to inhibit cell proliferation and induce apoptosis in sensitive cell lines. This is a consequence of the depletion of one-carbon units, which are essential for DNA synthesis and repair. Additionally, inhibition of SHMT2 can lead to an accumulation of intracellular reactive oxygen species (ROS) and trigger mitochondrial-mediated apoptosis. Depending on the cellular context, this compound may also affect key signaling pathways such as the MAPK and VEGF pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Cell line is resistant to this compound. - Incorrect concentration used. - Degradation of the compound. | - Confirm the expression of SHMT1 and SHMT2 in your cell line. Cells with lower dependence on the one-carbon pathway may be less sensitive.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).- Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| High variability between replicates | - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Mix the diluted this compound solution thoroughly before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | - Low solubility of the compound in aqueous solution. - Final DMSO concentration is too low to maintain solubility. | - After diluting the DMSO stock in the medium, gently vortex or sonicate the solution before adding it to the cells.- While keeping the final DMSO concentration non-toxic, you can try a slightly higher concentration (e.g., up to 0.5%) to aid solubility. Always include a matching vehicle control. |
| Unexpected off-target effects | - The pyrazolopyran scaffold may have other cellular targets at high concentrations. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- To confirm on-target effects, consider rescue experiments by supplementing the culture medium with downstream metabolites of the one-carbon pathway, such as formate or glycine. |
Data Presentation
Table 1: In Vitro and Cellular IC50 Values of this compound and Related Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound | SHMT1 | 13 | 2800 | HCT-116 | [1] |
| SHMT2 | 66 | 36 | HCT-116 | [1] | |
| SHIN1 | SHMT1/2 | ~10 (biochemical) | 870 | HCT-116 | [2] |
| Compound 2.12 | SHMT1 | 59,600 | - | - | [3] |
| SHMT2 | 252,800 | - | - | [3] |
Table 2: Reported Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM) | Reference |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 1.72 | [1] |
| HT | B-cell lymphoma | 1.73 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) lines | B-cell lymphoma | ~5 (for SHIN1) | [4] |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your 10 mM DMSO stock. A common approach is to perform serial dilutions to obtain final concentrations ranging from 10 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Protocol for SHMT2 Detection
This protocol provides a general procedure for detecting SHMT2 protein levels in cell lysates by Western blotting.
Materials:
-
Cell lysates prepared in RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SHMT2 (e.g., from Cell Signaling Technology #12762 or Novus Biologicals NBP3-37977)[5][6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SHMT2, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.
Visualizations
Caption: Mechanism of action of this compound in disrupting one-carbon metabolism.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Impact of this compound on key cellular signaling pathways.
References
- 1. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. SHMT2 Monoclonal Antibody (OTI1E12) (MA5-27057) [thermofisher.cn]
- 5. SHMT2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. SHMT2 Antibody - BSA Free (NBP3-37977): Novus Biologicals [novusbio.com]
Troubleshooting off-target effects of Shmt-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shmt-IN-2, a dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a stereospecific, potent dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] These enzymes are critical for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules required for cell proliferation.[2][3][4][5] By inhibiting SHMT1 and SHMT2, this compound disrupts the one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis. This results in cell cycle arrest and apoptosis, particularly in cancer cells with high metabolic demands.[2]
Q2: What are the reported IC50 values for this compound and related inhibitors?
The half-maximal inhibitory concentrations (IC50) for this compound and its analogs have been determined in various assays. These values can vary depending on the experimental system (biochemical vs. cellular).
| Compound | Target/Cell Line | IC50 |
| This compound | SHMT1 (biochemical) | 13 nM[1] |
| SHMT2 (biochemical) | 66 nM[1] | |
| SHMT1 (cellular) | 2800 nM[1] | |
| SHMT2 (cellular) | 36 nM[1] | |
| CCRF-CEM (cancer cell line) | 1.72 µM[1] | |
| HT (cancer cell line) | 1.73 µM[1] | |
| SHIN1 | Human SHMT1/2 (biochemical) | ~10 nM[3][6] |
| HCT-116 (cancer cell line) | 870 nM[6] | |
| SHIN2 | Not specified | Not specified |
Q3: In which cancer cell types is this compound expected to be most effective?
This compound has been shown to block the growth of a wide range of human cancer cells.[1] It has demonstrated particular sensitivity in B-cell lymphomas.[1][3] The sensitivity of a cancer cell line to SHMT inhibition can be influenced by its metabolic dependencies. For instance, diffuse large B-cell lymphoma (DLBCL) cell lines have been found to have defective glycine uptake, making them highly dependent on SHMT activity for glycine production.[3]
Troubleshooting Guide
Problem 1: My cancer cell line is not responding to this compound treatment.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Ensure that the concentration of this compound being used is appropriate for your specific cell line. Cellular IC50 values can be significantly higher than biochemical IC50 values and can vary between cell lines.[1] Refer to the provided IC50 table and consider performing a dose-response curve to determine the optimal concentration for your cells.
-
-
Possible Cause 2: Cell line is not dependent on the one-carbon pathway.
-
Solution: Some cell lines may have alternative metabolic pathways to compensate for SHMT inhibition. To confirm that this compound is engaging its target, you can perform a "formate rescue" experiment. Supplementing the culture medium with formate, a downstream product of the one-carbon pathway, should rescue the anti-proliferative effects of this compound if the inhibitor is acting on-target.[3]
-
-
Possible Cause 3: Poor compound stability.
-
Solution: While this compound and related compounds are suitable for cell culture studies, some analogs have been reported to have rapid clearance, which is a concern for in vivo studies.[3] For cell culture experiments, ensure proper storage of the compound stock solution (-80°C for 6 months, -20°C for 1 month, protected from light) to maintain its activity.[1]
-
Problem 2: Formate supplementation does not rescue the cytotoxic effects of this compound in my cells.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is reported to be selective, the lack of rescue by formate could suggest potential off-target effects.[3] It is advisable to validate the on-target activity using metabolomics in conjunction with genetic approaches, such as comparing the metabolic profile of inhibitor-treated cells with that of SHMT1/2 double-knockout cells.[3]
-
-
Possible Cause 2: Specific metabolic vulnerability, as seen in DLBCL.
-
Solution: In certain cell types, such as diffuse large B-cell lymphoma (DLBCL), formate not only fails to rescue but can paradoxically enhance the cytotoxicity of SHMT inhibitors.[3] This is due to a defective glycine import mechanism in these cells, making them uniquely dependent on SHMT for glycine synthesis.[3] If you are working with lymphoma cell lines, consider that this may be an expected on-target outcome.
-
Problem 3: I am observing unexpected toxicity in my in vivo experiments.
-
Possible Cause 1: On-target effects in normal tissues.
-
Solution: The one-carbon metabolism pathway is also active in normal proliferating cells. A related SHMT inhibitor, SHIN2, was observed to decrease hematological populations, including neutrophils and lymphocytes, in healthy mice.[7] This suggests that on-target inhibition of SHMT in normal tissues can lead to toxicity. It is important to perform dose-escalation studies to find a therapeutic window and monitor for hematological and other toxicities.
-
-
Possible Cause 2: Poor pharmacokinetic properties.
-
Solution: The parent compound, SHIN1, was noted for its rapid clearance, making it unsuitable for in vivo studies.[7] While newer analogs like SHIN2 have improved pharmacokinetic properties, it is crucial to characterize the pharmacokinetics of this compound in your animal model to ensure adequate exposure.
-
Experimental Protocols
Protocol 1: On-Target Validation via Formate Rescue
-
Cell Seeding: Plate your cancer cells at an appropriate density in a multi-well plate.
-
Treatment: Treat the cells with this compound at a concentration that inhibits proliferation (e.g., 2-5 times the IC50).
-
Rescue Condition: In a parallel set of wells, co-treat the cells with this compound and a range of formate concentrations (e.g., 0.5-2 mM).
-
Control Groups: Include vehicle control (e.g., DMSO) and formate-only control groups.
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo). A reversal of the anti-proliferative effect of this compound in the presence of formate indicates on-target activity.
Protocol 2: Monitoring Target Engagement with Isotope Tracers and LC-MS
-
Cell Culture: Culture cells in the presence or absence of this compound for a defined period (e.g., 24 hours).
-
Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled precursor, such as U-13C-serine.
-
Incubation: Incubate the cells for a sufficient time to allow for metabolic labeling (e.g., 6 hours).
-
Metabolite Extraction: Harvest the cells and extract metabolites using a suitable method (e.g., methanol/water/chloroform extraction).
-
LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of the 13C label into downstream metabolites of the one-carbon pathway, such as glycine, glutathione, and purines.[3]
-
Data Analysis: A reduction in the abundance of 13C-labeled metabolites in this compound-treated cells compared to control cells indicates target engagement.
Visualizations
Caption: One-carbon metabolism pathway showing inhibition of SHMT1 and SHMT2 by this compound.
Caption: Experimental workflow for evaluating this compound efficacy and on-target activity.
Caption: Signaling pathways reported to be influenced by SHMT2.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Shmt-IN-2 Technical Support Center: Troubleshooting Insolubility and Degradation
For researchers, scientists, and drug development professionals utilizing Shmt-IN-2, this technical support center provides essential guidance on overcoming common experimental challenges related to its solubility and stability. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the successful application of this potent SHMT1 and SHMT2 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is insoluble in water. For in vitro experiments, creating a concentrated stock solution in 100% DMSO is the standard practice.
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of this compound. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in cell culture medium before adding it to your final experimental setup. This gradual change in solvent polarity can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the medium to facilitate its dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Q3: How should I store my this compound stock solution to prevent degradation?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C.[4] Protect the solution from light. For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature should be avoided to minimize degradation.
Q4: Is this compound stable under typical cell culture conditions?
A4: this compound is reported to have appropriate stability for cell culture studies.[5][6] However, like many small molecules, its stability can be influenced by factors such as pH and exposure to light. It is advisable to prepare fresh dilutions in media for each experiment from a frozen stock.
Q5: Can I use this compound for in vivo studies?
A5: While this compound is effective in cell culture, it has been noted to have poor pharmacokinetic properties, including rapid clearance, which may limit its utility in in vivo animal models.[5][6] For in vivo applications, a specific formulation is required. One such formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage and protect from light. |
| Precipitation of the compound in the cell culture medium. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is not exceeding a level toxic to your cell line (typically <0.5%). Use a gentle vortex or inversion to mix when diluting the stock solution into the aqueous medium. | |
| Low potency or lack of expected biological effect | Incorrect concentration due to insolubility. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration solution. |
| Cell-line specific resistance or metabolic adaptations. | Some cell lines may have intrinsic resistance to SHMT inhibition. Confirm the expression of SHMT1 and SHMT2 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Observed cytotoxicity at low concentrations | DMSO toxicity. | Prepare a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Ensure the final DMSO concentration is as low as possible. |
| Off-target effects. | While this compound is a specific inhibitor, off-target effects are always a possibility. Compare your results with those from genetic knockdown of SHMT1/2 to confirm that the observed phenotype is on-target. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| SHMT1 | 13[1][4][7] |
| SHMT2 | 66[1][4][7] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥50.7 mg/mL[1] |
| Ethanol | ≥48.9 mg/mL[1] |
| Water | Insoluble[1] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥2.5 mg/mL[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline. Optimization for specific cell lines may be required.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes following this compound treatment.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SHMT2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Metabolic Flux Analysis (¹³C-Serine Tracing)
This protocol outlines a general approach to trace the metabolic fate of serine following this compound treatment.
Materials:
-
This compound
-
DMSO
-
Cell culture plates
-
¹³C-labeled serine
-
Specialized medium for metabolic tracing (lacking serine)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified duration.
-
Wash the cells with PBS and switch to a medium containing ¹³C-labeled serine and the corresponding treatment (this compound or vehicle).
-
Incubate for a defined period to allow for the incorporation of the labeled serine into downstream metabolites.
-
Rapidly wash the cells with ice-cold saline and quench metabolism by adding liquid nitrogen or ice-cold extraction solvent.
-
Extract the metabolites using the extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using LC-MS/MS to determine the isotopic enrichment in key metabolites of the one-carbon pathway (e.g., glycine, purines).
-
Analyze the data to determine the effect of this compound on serine metabolism.
Visualizations
Caption: Mechanism of action of this compound in the one-carbon metabolism pathway.
Caption: General experimental workflow for studies involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Glycine Uptake Considerations When Using Shmt-IN-2
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Shmt-IN-2, a dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). A primary focus is on the critical interplay between SHMT inhibition and cellular glycine uptake.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, stereospecific small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] These enzymes catalyze the reversible conversion of serine to glycine, a reaction that also generates a one-carbon unit (in the form of 5,10-methylenetetrahydrofolate) crucial for the biosynthesis of nucleotides (purines and thymidylate) and other essential macromolecules.[1][2][3] By inhibiting SHMT1 and SHMT2, this compound disrupts one-carbon metabolism and depletes the intracellular pools of glycine and one-carbon units necessary for rapid cell proliferation.[1][3]
Q2: How does glycine uptake capacity influence cellular sensitivity to this compound?
A cell's ability to import extracellular glycine is a critical determinant of its sensitivity to this compound.
-
Cells with defective glycine uptake: These cells are highly dependent on endogenous glycine synthesis via the SHMT-catalyzed reaction. Inhibition of SHMT by this compound leads to glycine starvation and subsequent cell death. A notable example is diffuse large B-cell lymphoma (DLBCL), which often exhibits impaired glycine transport.[3][4]
-
Cells with proficient glycine uptake: Cells that can efficiently transport glycine from the extracellular environment can compensate for the loss of endogenous glycine synthesis when treated with this compound. These cells are generally less sensitive to the inhibitor.[5] The primary glycine transporter, GLYT1 (encoded by the SLC6A9 gene), plays a significant role in this process.[5]
Q3: What is the paradoxical effect of formate rescue in the context of this compound treatment?
Formate is a downstream product of one-carbon metabolism and can typically rescue cells from the effects of SHMT inhibition by replenishing the one-carbon pool required for nucleotide synthesis.[4][6] However, in cells with defective glycine uptake, the addition of formate paradoxically enhances the cytotoxic effects of this compound.[3][4] This occurs because formate drives the SHMT reaction in the reverse direction (glycine + 5,10-methylenetetrahydrofolate → serine), further depleting the already limited intracellular glycine pool and exacerbating glycine starvation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly low efficacy of this compound in a cancer cell line. | The cell line may have robust glycine uptake transporters (e.g., high expression of GLYT1/SLC6A9), allowing it to compensate for SHMT inhibition by importing extracellular glycine. | 1. Assess Glycine Transporter Expression: Analyze the mRNA or protein expression levels of glycine transporters, particularly GLYT1 (SLC6A9).2. Perform Glycine Uptake Assay: Directly measure the rate of glycine uptake in your cell line using a radiolabeled glycine uptake assay.3. Glycine Deprivation: Culture cells in glycine-free medium in the presence of this compound to see if this enhances inhibitor efficacy. |
| Inconsistent results in cell viability assays. | 1. Variability in cell seeding density.2. Inconsistent drug concentration or incubation time.3. Mycoplasma contamination. | 1. Optimize Cell Seeding: Ensure a consistent number of cells are seeded in each well.2. Standardize Treatment: Use freshly prepared drug dilutions and maintain consistent incubation periods.3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in interpreting formate rescue experiments. | The cell line's glycine uptake status is unknown. | 1. Characterize Glycine Transport: Determine if your cell line has proficient or deficient glycine uptake.2. Titrate Formate Concentration: Use a range of formate concentrations to observe the full dose-response effect.3. Measure Intracellular Glycine: Use LC-MS/MS to quantify intracellular glycine levels with and without this compound and formate to confirm the mechanism. |
| Low signal in glycine uptake assays. | 1. Suboptimal concentration of radiolabeled glycine.2. Insufficient incubation time.3. Low expression of glycine transporters. | 1. Optimize Substrate Concentration: Perform a titration of radiolabeled glycine to determine the optimal concentration.2. Time-Course Experiment: Measure glycine uptake at several time points to identify the linear range of uptake.3. Use Positive Control: Include a cell line known to have high glycine uptake as a positive control. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound (Compound 2) | SHMT1 | 13 | 2800 | HCT-116 | [1] |
| SHMT2 | 66 | 36 | HCT-116 | [1] | |
| (+)-SHIN1 | SHMT1/2 | ~10 | 870 | HCT-116 | [3][4] |
Table 2: Effect of this compound on Cell Viability in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | (+)-SHIN1 IC50 (µM) | (+)-SHIN1 + 1 mM Formate IC50 (µM) | Glycine Uptake Status | Reference |
| Jurkat | T-cell ALL | >10 | >10 | Proficient | [4] |
| Su-DHL-4 | DLBCL | 2.5 | 0.5 | Defective | [4] |
| Farage | B-cell lymphoma | 1.5 | 0.3 | Defective | [4] |
Experimental Protocols
Radiolabeled Glycine Uptake Assay
This protocol is adapted from methods used to characterize amino acid transport.
Materials:
-
Cells of interest
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]-Glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer pre-warmed to 37°C.
-
Add 500 µL of pre-warmed KRH buffer containing the desired concentration of [³H]-Glycine (e.g., 1 µCi/mL) and unlabeled glycine to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes, within the linear range of uptake).
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay).
-
Calculate the glycine uptake as picomoles of glycine per milligram of protein per minute.
Quantification of Intracellular Glycine by LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular amino acids.
Materials:
-
Cells of interest
-
Culture medium
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
LC-MS/MS system
Procedure:
-
Culture cells in a 6-well plate and treat with this compound as required.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or mobile phase for analysis.
-
Analyze the samples using an LC-MS/MS method optimized for amino acid separation and detection. Use a standard curve of known glycine concentrations for absolute quantification.
Cell Viability Assay with Formate Rescue
This protocol outlines how to assess the effect of this compound on cell proliferation with and without formate supplementation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Sodium formate
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium with and without a fixed concentration of sodium formate (e.g., 1 mM).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound with or without formate.
-
Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: One-Carbon Metabolism and SHMT Inhibition.
Caption: Logic Flow for Formate Rescue Experiments.
References
- 1. What are SHMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantification of intracellular amino acid by LC-MS/MS analysis. [bio-protocol.org]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Shmt-IN-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shmt-IN-2, a dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Our goal is to help you overcome experimental challenges, particularly the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, stereospecific small-molecule inhibitor of both cytosolic SHMT1 and mitochondrial SHMT2.[1][2] It competitively binds to the active site of these enzymes, preventing the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4] This blockade disrupts the one-carbon metabolic pathway, which is critical for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[3][5] By depleting the supply of these building blocks, this compound halts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for their rapid proliferation.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to SHMT inhibition, in general, can arise from several factors:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative pathways to generate one-carbon units or by increasing the uptake of downstream metabolites. For instance, some cancer cell lines may develop an increased capacity to import glycine from the extracellular environment, bypassing the need for SHMT-catalyzed glycine synthesis.[2][6]
-
Increased SHMT2 Expression: Overexpression of the target enzyme, SHMT2, is a common mechanism of drug resistance. Increased SHMT2 levels may require higher concentrations of this compound to achieve the same level of inhibition. SHMT2 expression has been shown to be upregulated in various cancers and is associated with poor prognosis.[7][8]
-
Alterations in Downstream Signaling Pathways: SHMT2 has been linked to several signaling pathways that promote cancer cell survival and proliferation, such as the MAPK, VEGF, and PI3K/AKT/mTOR pathways.[5][7] Alterations in these pathways that promote cell survival could confer resistance to this compound-induced apoptosis.
-
Epigenetic Modifications: SHMT2 activity can influence epigenetic patterns by affecting the pool of S-adenosyl methionine (SAM), a universal methyl donor.[9] Changes in DNA and histone methylation could lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to drug resistance.[9][10]
Q3: How can I determine if my resistant cell line has altered SHMT2 expression or activity?
A3: You can assess SHMT2 expression and activity using the following methods:
-
Western Blotting: This technique will allow you to quantify the amount of SHMT2 protein in your resistant cell line compared to the parental, sensitive cell line. An increase in SHMT2 protein levels would suggest that target overexpression is a potential resistance mechanism.
-
Quantitative RT-PCR (qRT-PCR): This method measures the mRNA levels of SHMT2, indicating whether the increased protein expression is due to transcriptional upregulation.
-
Enzymatic Activity Assay: You can measure the enzymatic activity of SHMT2 in cell lysates to determine if there are changes in its catalytic function. A radioisotope-based assay that measures the conversion of serine to glycine can be employed.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance. | 1. Verify IC50 Shift: Perform a dose-response curve with a cell viability assay (e.g., MTS or MTT) to confirm a rightward shift in the IC50 value of your resistant line compared to the parental line. 2. Investigate Resistance Mechanisms: Use the techniques mentioned in FAQ 3 to check for SHMT2 overexpression. Analyze for metabolic changes, such as increased glycine uptake, using metabolic profiling techniques. 3. Combination Therapy: Consider combining this compound with other agents. For example, in cells with defective glycine import, combining this compound with formate can paradoxically enhance cytotoxicity.[2][6] Combination with methotrexate has also shown synergistic effects in some cancer models.[12] |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, or issues with the assay itself. | 1. Optimize Cell Seeding: Ensure a uniform single-cell suspension before seeding and allow cells to adhere and resume proliferation for 24 hours before adding the inhibitor. 2. Ensure Proper Mixing: When adding this compound, gently mix the plate to ensure even distribution in the wells. 3. Check Assay Linearity: Ensure that the cell number and incubation time are within the linear range of the chosen viability assay. |
| Unexpected or off-target effects observed. | This compound also inhibits SHMT1. The observed phenotype may be due to the inhibition of the cytosolic isoform. | 1. Isoform-Specific Knockdown: Use siRNA or shRNA to specifically knock down either SHMT1 or SHMT2 to dissect the contribution of each isoform to the observed phenotype. 2. Metabolic Rescue Experiments: Supplement the culture medium with downstream metabolites like glycine or formate to see if they can rescue the effects of this compound. This can help to confirm that the observed effects are due to the disruption of one-carbon metabolism. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Enzyme/Cell Line | Reference |
| Biochemical IC50 | 13 nM | Human SHMT1 | [1] |
| 66 nM | Human SHMT2 | [1] | |
| Cellular IC50 | 2800 nM | For SHMT1 | [1] |
| 36 nM | For SHMT2 | [1] | |
| Median Cellular IC50 | 4 µM | Panel of ~300 human cancer cell lines | [1] |
| Cellular IC50 | 1.72 µM | CCRF-CEM (T-cell lymphoblastic leukemia) | [1] |
| 1.73 µM | HT (Lymphoma) | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard cell viability assay procedures.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Western Blot for SHMT2 Expression
This protocol is a standard procedure for protein analysis.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SHMT2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to compare SHMT2 expression levels between samples.
Visualizations
Caption: Mechanism of this compound action on one-carbon metabolism.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 5. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-mediated inhibition of mitochondrial SHMT2 impairs cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 13. thno.org [thno.org]
Technical Support Center: Shmt-IN-2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dual SHMT1/2 inhibitor, Shmt-IN-2, in animal models. The information is designed to help anticipate and address potential challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is a critical component of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2][3][4] By inhibiting SHMT, this compound disrupts the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for the rapid proliferation of cancer cells, leading to cell cycle arrest and apoptosis.[2][4]
Q2: What are the potential toxicities associated with SHMT inhibition in animal models?
While specific data on this compound is limited, studies with structurally related SHMT inhibitors, such as SHIN2, have indicated potential for hematological toxicities. These may include reversible decreases in neutrophils, lymphocytes, monocytes, and eosinophils.[4] These effects are comparable to, though reportedly less severe than, those observed with other antifolate agents like methotrexate.[4] Researchers should consider monitoring complete blood counts (CBCs) during and after treatment. Additionally, given that dual knockout of SHMT1 and SHMT2 is embryonically lethal, potential effects on rapidly dividing normal tissues should be considered.[2]
Q3: How can I formulate this compound for in vivo administration?
This compound is a pyrazolopyran-based compound, and related molecules have been noted for their poor in vivo half-life and rapid clearance.[2] Proper formulation is therefore critical to achieve adequate exposure. While specific formulation studies for this compound are not widely published, a common vehicle for a similar in vivo active SHMT inhibitor (SHIN2) is a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water, administered via intraperitoneal (IP) injection.[4] Other commonly suggested vehicles for in vivo studies include a mixture of DMSO, PEG300/PEG400, and Tween 80 in saline or corn oil.[1] It is highly recommended to perform pilot studies to determine the optimal formulation and vehicle tolerability for your specific animal model and experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of therapeutic efficacy in xenograft models. | 1. Poor Bioavailability: this compound and related compounds can have rapid clearance in vivo.[2]2. Inadequate Dosing: The administered dose may not be sufficient to achieve sustained target inhibition. | 1. Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. Consider using cyclodextrin-based formulations.[4]2. Adjust Dosing Regimen: Increase the dosing frequency (e.g., from once daily to twice daily) or the dose, based on tolerability studies.3. Confirm Target Engagement: If possible, perform pharmacodynamic studies on tumor tissue or surrogate tissues to confirm inhibition of the SHMT pathway. |
| Signs of animal distress (e.g., weight loss, lethargy, ruffled fur). | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.2. On-Target Toxicity: Inhibition of SHMT in normal, rapidly dividing tissues can lead to toxicity.3. Off-Target Effects: Although a specific inhibitor, off-target activities cannot be entirely ruled out without further data. | 1. Conduct Vehicle-Only Control Studies: Administer the vehicle alone to a control group of animals to assess its tolerability.2. Dose Reduction: Lower the dose of this compound to a level that is better tolerated.3. Monitor Hematological Parameters: Perform regular blood counts to check for signs of myelosuppression.[4]4. Provide Supportive Care: Ensure animals have easy access to food and water, and consider providing nutritional supplements. |
| Paradoxical increase in tumor growth or unexpected cellular response. | Context-Dependent Metabolic Effects: The effect of SHMT inhibition can be influenced by the specific metabolic wiring of the cancer cells and the tumor microenvironment. For instance, in diffuse large B-cell lymphoma (DLBCL), formate supplementation, which can rescue other cells from SHMT inhibition, paradoxically enhances cytotoxicity due to defective glycine import.[2] | 1. Characterize Tumor Cell Metabolism: Understand the glycine uptake capacity of your cancer cell model.2. Avoid Formate Supplementation in Glycine-Import Deficient Models: Be aware that rescue strategies may not be universally applicable and could be detrimental in certain contexts.[2] |
Experimental Protocols & Data
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Human SHMT1 | 13 |
| Human SHMT2 | 66 |
| Cellular SHMT1 (in SHMT2 KO cells) | 2800 |
| Cellular SHMT2 (in SHMT1 KO cells) | 36 |
Data sourced from MedChemExpress and related publications.[1][2]
Methodology for In Vivo Administration (Based on a related compound, SHIN2)
-
Preparation of Formulation:
-
Dissolve this compound in a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.[4]
-
The final concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model (e.g., 10 mL/kg for mice).
-
Ensure the solution is clear and free of precipitates before administration. Gentle warming and vortexing may be required.
-
-
Administration:
-
Administer the formulation via intraperitoneal (IP) injection.
-
Dosing frequency may need to be optimized, with twice-daily (BID) administration being a potential starting point to maintain exposure.[4]
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance.
-
For studies involving extended treatment, consider periodic blood collection for complete blood count (CBC) analysis to monitor for hematological toxicities.[4]
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on one-carbon metabolism.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing this compound toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specific Inhibition of SHMT1/2 with Shmt-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Shmt-IN-2 to specifically inhibit serine hydroxymethyltransferase 1 and 2 (SHMT1/2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stereospecific, folate-competitive inhibitor of both human SHMT1 and SHMT2.[1][2][3] It binds to the active site of the enzymes, preventing the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This blockade disrupts the one-carbon metabolic pathway, which is crucial for nucleotide biosynthesis (purines and thymidylate), and consequently inhibits the proliferation of cancer cells that have a high demand for these building blocks.[3]
Q2: What is the selectivity of this compound for SHMT1 versus SHMT2?
A2: this compound is a dual inhibitor of both SHMT1 and SHMT2. However, it exhibits some degree of selectivity for SHMT1 in biochemical assays. In cellular contexts, the inhibition of the mitochondrial isoform, SHMT2, is often the rate-limiting factor for the compound's efficacy in cancer cells.[4]
Q3: What are the expected downstream effects of SHMT1/2 inhibition with this compound?
A3: Inhibition of SHMT1/2 by this compound leads to a depletion of one-carbon units, which are essential for the synthesis of purines and thymidine.[3] This can result in cell cycle arrest and apoptosis.[1][5] Metabolically, you can expect to see an accumulation of serine and a depletion of glycine.
Q4: In which cancer types has this compound or similar SHMT inhibitors shown efficacy?
A4: this compound and other SHMT inhibitors have demonstrated efficacy in a range of cancer cell lines. They have shown particular sensitivity in B-cell lymphomas.[6] Related compounds have also been effective in T-cell acute lymphoblastic leukemia (T-ALL) and have even shown effectiveness in methotrexate-resistant models.[1][2]
Quantitative Data
This compound Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| Human SHMT1 | Biochemical | 13 nM | [6] |
| Human SHMT2 | Biochemical | 66 nM | [6] |
| Human SHMT1 | Cellular | 2800 nM | [6] |
| Human SHMT2 | Cellular | 36 nM | [6] |
Cellular Growth Inhibition with this compound and Related Compounds
| Cell Line | Compound | IC50 | Notes | Reference |
| CCRF-CEM (T-ALL) | This compound | 1.72 µM | Median IC50 across a panel of nearly 300 human cancer cell lines was 4 µM. | [6] |
| HT (Lymphoma) | This compound | 1.73 µM | B-cell lymphoma cell lines were enriched in the more sensitive half of the cell panel. | [6] |
| HCT116 (Colon Cancer) | (+)-SHIN1 | 870 nM | SHIN1 is a related pyrazolopyran inhibitor. | [3] |
| Molt4 (T-ALL) | (+)-SHIN2 | ~300 nM | SHIN2 is another related SHMT inhibitor with improved pharmacokinetic properties. | [2] |
Experimental Protocols
In Vitro SHMT Inhibition Assay
This protocol describes a direct mass spectrometry-based assay to measure the inhibition of recombinant human SHMT1 or SHMT2.
Materials:
-
Recombinant human SHMT1 or SHMT2 enzyme
-
This compound
-
Substrate solution: 25 mM TEA (pH 7.5), 500 µM methyltetrahydrofolate (meTHF), 1800 µM glycine
-
Enzyme solution: 25 mM TEA (pH 7.5), 10 nM SHMT1 or SHMT2
-
Quenching solution: 10% trichloroacetic acid in acetonitrile
-
384-well plates
-
Mass spectrometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate (final DMSO concentration should be 1%).
-
Add 15 µL of the substrate solution to each well.
-
Initiate the reaction by adding 15 µL of the enzyme solution to each well for a final volume of 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 30 µL of the quenching solution.
-
Quantify the production of serine using a mass spectrometer.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on cancer cell line proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
At the end of the incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Caption: SHMT1/2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating this compound activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition observed in biochemical assay | 1. Incorrect enzyme concentration: Too much enzyme can lead to a very fast reaction, masking inhibition. 2. Degraded inhibitor: this compound may have degraded due to improper storage or handling. 3. Incorrect buffer pH or temperature: Enzymes are sensitive to their environment. | 1. Optimize the enzyme concentration to ensure the reaction is in the linear range. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[6] 3. Ensure the assay buffer is at the optimal pH and temperature for SHMT activity. |
| High variability in cell-based assay results | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. 2. Inhibitor precipitation: this compound may precipitate in the culture medium at high concentrations. 3. Cell line heterogeneity: The cell line may not be a pure clone, leading to varied responses. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Check the solubility of this compound in your culture medium. If necessary, use a lower concentration or a different solvent vehicle (ensure vehicle control is included). 3. Consider single-cell cloning to establish a homogenous cell population. |
| Unexpected cell death at low inhibitor concentrations | 1. Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity.[7][8] 2. Cell line is highly dependent on one-carbon metabolism: Some cell lines are exquisitely sensitive to disruptions in this pathway. | 1. Perform a rescue experiment by supplementing the culture medium with formate, which can provide a source of one-carbon units downstream of SHMT. If formate rescues the cells, the effect is likely on-target.[2] 2. This may be an expected outcome. Confirm on-target activity through metabolomic analysis (e.g., measuring serine and glycine levels). |
| Formate rescue is not working or is enhancing toxicity | 1. Defective glycine import: Some cancer cells, like certain B-cell lymphomas, cannot import sufficient glycine from the environment. Since SHMT inhibition blocks endogenous glycine production, these cells become starved for glycine. | 1. This is a known phenomenon in certain cancer types and represents a specific metabolic vulnerability.[3] Supplementing with both formate and glycine may be necessary for rescue in these specific cases. |
| Discrepancy between biochemical and cellular IC50 values | 1. Cell permeability: this compound may have poor permeability into the specific cell line being tested. 2. Efflux pumps: The inhibitor may be actively transported out of the cells. 3. Cellular metabolism of the inhibitor: The inhibitor may be metabolized by the cells into an inactive form. | 1. Consider using a cell line with known permeability characteristics or perform a cellular uptake assay. 2. Test for the expression of common drug efflux pumps (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor could be attempted. 3. This is more difficult to assess but could be investigated through LC-MS analysis of cell lysates. |
References
- 1. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Shmt-IN-2 stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and handling of Shmt-IN-2 stock solutions to ensure the stability and efficacy of the compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] For optimal results, it is advisable to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2]
Q2: What are the optimal temperature and duration for long-term storage of this compound stock solutions?
A2: For long-term viability, stock solutions should be stored under the following conditions:
For short-term storage, lasting from a few days to weeks, a temperature of 0-4°C is acceptable.[1] It is also crucial to protect the stock solution from light during storage.[2][3]
Q3: Should I aliquot my this compound stock solution?
A3: Yes. It is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[4] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and compromise its activity.
Q4: How should I handle the powdered form of this compound upon receipt?
A4: The solid, powdered form of this compound is stable for several weeks at ambient temperature, which covers typical shipping times.[1][5] For long-term storage of the solid, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
Q5: What is the role of this compound in signaling pathways?
A5: this compound is a potent dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase enzymes.[1][3] These enzymes are critical in one-carbon metabolism, catalyzing the conversion of serine to glycine and a one-carbon unit. This one-carbon unit is essential for the synthesis of purines and thymidine, which are the building blocks of DNA and are vital for cell proliferation.[6] By inhibiting SHMT1 and SHMT2, this compound disrupts these processes, making it a subject of interest in cancer research, particularly in B-cell lymphomas.[3][6]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Light Sensitivity |
| Stock Solution | DMSO | -80°C | Up to 6 months[2][3] | Protect from light[2][3] |
| -20°C | Up to 1 month[2][3] | |||
| 0 - 4°C | Days to weeks[1] | |||
| Solid Powder | N/A | -20°C | Up to 3 years[4] | Protect from light |
| 4°C | Up to 2 years[4] |
Table 2: Example Stock Solution Preparation Guide (for a 10 mM stock)
| Desired Volume | Mass of this compound (MW: 431.45 g/mol ) | Volume of DMSO |
| 1 mL | 4.31 mg | 1 mL |
| 5 mL | 21.57 mg | 5 mL |
| 10 mL | 43.14 mg | 10 mL |
Experimental Protocols & Workflows
Protocol for Preparing this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of new, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved. Ensure the solution is clear before proceeding.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Troubleshooting Guide
Issue 1: Precipitate forms in my stock solution during storage.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed water.
-
Solution:
-
Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
If precipitation persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube. Re-evaluate the concentration of the supernatant if necessary.
-
For future preparations, ensure the use of anhydrous DMSO.[2]
-
Issue 2: The compound precipitates when I dilute it into my aqueous culture medium.
-
Possible Cause: this compound has low aqueous solubility. Rapid changes in solvent polarity can cause it to crash out of solution.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. For example, first dilute the DMSO stock into a small volume of PBS or culture medium before adding it to the final culture volume.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is less than 0.5% to avoid cellular toxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
-
Caption: Decision tree for troubleshooting precipitation issues during dilution.
Issue 3: I stored my stock solution at -20°C for over a month. Is it still effective?
-
Possible Cause: The compound may have started to degrade after prolonged storage at -20°C.
-
Solution: It is recommended to re-examine the efficacy of the solution.[4] You can test its activity in a sensitive cell line or biochemical assay and compare its performance to a freshly prepared stock solution. For optimal, reproducible results, it is best to use solutions stored at -20°C within one month.[2][3]
Signaling Pathway Context
Caption: this compound inhibits SHMT1/2, blocking one-carbon unit production for nucleotide synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Shmt-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Shmt-IN-2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), with other known inhibitors. We present supporting experimental data and detailed protocols to enable researchers to effectively validate the on-target effects of this compound in a cellular context.
Introduction to SHMT2 and its Inhibition
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1] This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers, making SHMT2 an attractive target for anti-cancer drug development.[1][2] this compound is a stereo-specific inhibitor of both SHMT1 and SHMT2.[3] Validating that a compound like this compound engages its intended target in cells and elicits the expected downstream effects is a crucial step in its development as a therapeutic agent.
Comparison of SHMT Inhibitors
This compound has been developed as a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. Its performance, along with other notable SHMT inhibitors, is summarized below.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | SHMT1/SHMT2 | SHMT1: 13, SHMT2: 66 | SHMT1: 2800, SHMT2: 36 (in SHMT1 KO cells) | [3] |
| SHIN1 | SHMT1/SHMT2 | SHMT1: 5, SHMT2: 13 | HCT-116 WT: 870, HCT-116 ΔSHMT2: <50 | [4] |
| SHIN2 | SHMT1/SHMT2 | Not explicitly stated, but developed from SHIN1 for improved in vivo properties | Effective in vivo at reducing T-ALL burden | [5] |
| Pemetrexed | Weak SHMT2 inhibitor | >100,000 | Not applicable | [6] |
| Lometrexol | Weak SHMT2 inhibitor | >100,000 | Not applicable | [6] |
On-Target Validation Strategies
Two primary methods are employed to confirm that this compound is engaging SHMT2 in cells and eliciting the expected biological consequences: Cellular Thermal Shift Assay (CETSA) and Metabolic Flux Analysis using stable isotope tracers.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Metabolic Flux Analysis with 13C-Serine
This method directly measures the enzymatic activity of SHMT2 in cells. By supplying cells with 13C-labeled serine, the production of 13C-labeled glycine, a direct product of the SHMT2 reaction, can be quantified using mass spectrometry. A reduction in labeled glycine upon treatment with an inhibitor provides strong evidence of on-target activity. Isotope tracing studies have demonstrated that SHMT inhibitors effectively block the production of glycine from serine in cancer cells.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: SHMT2 signaling pathway and point of inhibition.
Caption: Experimental workflows for on-target validation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SHMT2
This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and equipment.
1. Cell Culture and Treatment: a. Plate cells of interest (e.g., HCT-116) in sufficient quantity for multiple temperature points. b. On the day of the experiment, treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Thermal Challenge: a. Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples in a thermal cycler with a temperature gradient for 3 minutes. A typical gradient might range from 40°C to 70°C. d. After heating, cool the samples to room temperature for 3 minutes.
3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Detection: a. Carefully collect the supernatant containing the soluble protein fraction. b. Denature the protein samples by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for SHMT2, followed by an appropriate HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system.
5. Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the intensity of each band to the intensity of the unheated control (or a loading control). c. Plot the normalized intensities against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Metabolic Flux Analysis of SHMT2 Activity using 13C-Serine
This protocol outlines the key steps for tracing the metabolic fate of serine to assess SHMT2 activity.
1. Cell Culture and Labeling: a. Culture cells in a medium containing 13C-labeled serine (e.g., U-13C3-serine) for a period sufficient to achieve isotopic steady-state (typically 24 hours). b. During the labeling period, treat the cells with this compound or a vehicle control.
2. Metabolite Extraction: a. Aspirate the medium and quickly wash the cells with ice-cold saline. b. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS Analysis: a. Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS). b. Use a chromatographic method that effectively separates serine and glycine. c. Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of glycine (e.g., M+1, M+2).
4. Data Analysis: a. Determine the fractional labeling of glycine (the fraction of the glycine pool that is labeled with 13C). b. Compare the fractional labeling of glycine in this compound-treated cells to that in vehicle-treated cells. A significant decrease in the abundance of 13C-labeled glycine in the presence of the inhibitor indicates on-target inhibition of SHMT2. Rescue experiments can be performed by adding formate to the culture medium, which should restore cell growth in the presence of the inhibitor if the effects are on-target.[4]
Conclusion
The validation of on-target effects is a cornerstone of drug development. For this compound, a combination of Cellular Thermal Shift Assays and Metabolic Flux Analysis provides a robust framework for confirming its engagement with SHMT2 in a cellular context. The data presented here, comparing this compound with other inhibitors, demonstrates its potency and provides a basis for its further investigation as a therapeutic candidate. The detailed protocols and visual aids in this guide are intended to facilitate the replication and extension of these validation studies in other research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of SHMT Inhibitors: Shmt-IN-2, SHIN1, and SHIN2
A Guide for Researchers in Oncology and Drug Development
The enzyme serine hydroxymethyltransferase (SHMT) is a critical mediator in one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for maintaining cellular redox balance.[1][2][3] This pathway is frequently upregulated in various cancers to meet the high metabolic demands of rapid proliferation, making its components attractive targets for therapeutic intervention.[4][5][6] SHMT exists in two primary isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[2][7][8] Dual inhibition of both isoforms is often necessary to effectively block the 1C pathway in cancer cells.[1]
This guide provides a comparative analysis of three small-molecule dual inhibitors of SHMT1/2: Shmt-IN-2, SHIN1, and SHIN2. These compounds share a common pyrazolopyran scaffold but exhibit crucial differences in potency, cellular activity, and pharmacokinetic properties.[1][7]
Mechanism of Action
This compound, SHIN1, and SHIN2 are folate-competitive inhibitors that target both SHMT1 and SHMT2.[1][7] By blocking the SHMT-catalyzed reaction, these inhibitors deplete the pool of 5,10-methylene-THF, a key one-carbon donor. This disruption leads to several downstream effects detrimental to cancer cells:
-
Inhibition of Nucleotide Synthesis: The lack of one-carbon units impairs the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.[3]
-
Cell Cycle Arrest: The inability to synthesize DNA precursors leads to an S-phase cell cycle arrest.[9]
-
Induction of Apoptosis: Sustained metabolic stress and DNA damage can trigger programmed cell death.[3]
In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), SHMT inhibition has a paradoxical effect where the addition of formate (a downstream 1C donor) enhances cytotoxicity. This is attributed to a defective glycine import mechanism in these cells, making them uniquely dependent on SHMT for glycine production.[1][10]
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound, SHIN1, and SHIN2 based on available experimental data.
| Parameter | This compound (Compound 2) | SHIN1 (RZ-2994) | SHIN2 |
| Target | Human SHMT1 / SHMT2 | Human SHMT1 / SHMT2 | Human SHMT1 / SHMT2 |
| Biochemical IC₅₀ (SHMT1) | 13 nM[11] | 5 nM[12][13] | Not explicitly stated, but derived from SHIN1 |
| Biochemical IC₅₀ (SHMT2) | 66 nM[11] | 13 nM[12][13] | Not explicitly stated, but derived from SHIN1 |
| Cellular IC₅₀ (HCT-116) | ~2800 nM[11] | 870 nM[1] | 300 nM[9] |
| Cellular IC₅₀ (SHMT2 KO HCT-116) | 36 nM (Reflects potent SHMT1 inhibition)[11] | ~10 nM[14] | Not explicitly stated, but sensitized[7] |
| Cellular IC₅₀ (Molt4 T-ALL) | Not explicitly stated | Not explicitly stated | 89 nM[9] |
| In Vivo Suitability | Not suitable (precursor) | Poor (rapid clearance)[1][7] | Yes (Improved pharmacokinetics)[7][8] |
| Key Feature | Early-stage potent dual inhibitor[11] | Potent in vitro tool compound[1] | First potent, in vivo-active dual SHMT inhibitor[7] |
Signaling and Experimental Diagrams
To visualize the context and evaluation process for these inhibitors, the following diagrams are provided.
Caption: One-carbon metabolism pathway showing inhibition of SHMT1/2.
Caption: General experimental workflow for SHMT inhibitor evaluation.
Experimental Protocols
Detailed protocols are proprietary to the discovering laboratories; however, the methodologies are based on established principles in biochemistry and pharmacology.
Enzyme Inhibition Assay (Biochemical IC₅₀)
This assay measures the direct inhibitory effect of a compound on purified recombinant human SHMT1 and SHMT2 enzymes.
-
Principle: The activity of SHMT is monitored by a coupled enzymatic reaction. The product of the SHMT reaction, 5,10-methylene-THF, is oxidized by a second enzyme (e.g., MTHFD2) in a NADP⁺-dependent manner. The rate of NADPH production is measured spectrophotometrically by the change in absorbance at 340 nm.
-
General Protocol:
-
Purified recombinant SHMT1 or SHMT2 is incubated with its substrates, L-serine and tetrahydrofolate (THF), and the cofactor pyridoxal 5'-phosphate (PLP).
-
The coupling enzyme and NADP⁺ are added to the reaction mixture.
-
Varying concentrations of the inhibitor (this compound, SHIN1, or SHIN2) are added to the reaction wells.
-
The reaction is initiated and the rate of NADPH formation is monitored over time.
-
IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
Cell Growth/Viability Assay (Cellular IC₅₀)
This assay determines the concentration of an inhibitor required to reduce the growth of a cancer cell population by 50%.
-
Principle: Cancer cell lines (e.g., HCT-116, Molt4) are cultured in the presence of the inhibitor for a set period (e.g., 48-72 hours). Cell viability is then measured using a metabolic indicator dye like resazurin or a CCK-8 assay.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (e.g., DMSO) is also included.[13]
-
For rescue experiments, some wells are co-treated with 1 mM formate to confirm on-target activity.[1]
-
After 48-72 hours of incubation, a viability reagent is added, and the plates are read on a plate reader (fluorescence or absorbance).
-
The cellular IC₅₀ is calculated from the resulting dose-response curve.[1]
-
In Vivo Target Engagement and Efficacy (SHIN2)
These experiments are crucial to validate that an inhibitor reaches its target in a living organism and has a therapeutic effect.
-
Principle (Target Engagement): Stable isotope tracing is used to measure the flux through the SHMT pathway. A labeled substrate, such as [U-¹³C]-serine, is administered to mice. Inhibition of SHMT is confirmed by a reduction in the appearance of labeled downstream metabolites (e.g., M+2 glycine) in the blood.[7]
-
Principle (Efficacy): A xenograft model is used, where human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor volume and overall survival are monitored.[16]
-
General Protocol (T-ALL Model for SHIN2):
-
Immunocompromised mice are engrafted with human T-ALL cells (e.g., Molt4) or primary patient-derived leukemia cells.[7][8]
-
Once the disease is established, mice are randomized into treatment groups (e.g., vehicle control, SHIN2, methotrexate, SHIN2 + methotrexate).
-
SHIN2 is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 200 mg/kg).[9]
-
Tumor burden (e.g., via bioluminescence imaging) or survival is monitored over the course of the study.
-
Kaplan-Meier survival curves are generated to assess the therapeutic benefit.[17]
-
Comparative Summary and Conclusion
The development trajectory from this compound and SHIN1 to SHIN2 illustrates a classic case of preclinical drug development.
-
This compound and SHIN1 are highly potent dual inhibitors of SHMT1 and SHMT2. They serve as excellent in vitro tool compounds to study the cellular consequences of SHMT inhibition.[1][11] Both demonstrated that dual inhibition effectively blocks cancer cell proliferation, particularly in cell lines with specific metabolic vulnerabilities like B-cell malignancies.[1] However, their utility was confined to cell culture studies due to rapid clearance and poor pharmacokinetic properties, which prevented their use in animal models.[1][7]
-
SHIN2 represents a significant advancement, as it was specifically developed to overcome the in vivo limitations of SHIN1.[7] While retaining potent, on-target activity against SHMT1/2, SHIN2 exhibits improved pharmacokinetic properties that allow for effective systemic exposure in mice.[7] This enabled the demonstration of its anti-leukemic effects in T-ALL xenograft models and revealed a powerful synergy with the standard-of-care chemotherapy drug, methotrexate.[7][8] Notably, methotrexate-resistant cells showed increased sensitivity to SHIN2, highlighting a promising strategy to overcome clinical drug resistance.[2]
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innovation.princeton.edu [innovation.princeton.edu]
- 6. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. wp.ryvu.com [wp.ryvu.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Serine Hydroxymethyltransferase (SHMT) Inhibitors: IC50 Values and Experimental Insights
This guide provides a comparative analysis of various inhibitors targeting Serine Hydroxymethyltransferase (SHMT), a crucial enzyme in one-carbon metabolism. Dysregulation of SHMT, particularly the mitochondrial isoform SHMT2, is implicated in the proliferation and survival of cancer cells, making it a compelling target for novel antimetabolite chemotherapies.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of inhibitor potencies, experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.
The Role of SHMT in Cellular Metabolism and Cancer
Serine hydroxymethyltransferase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2] This reaction is a primary source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other biomolecules required for cell proliferation.[1][2]
In humans, two isoforms exist: SHMT1 in the cytoplasm and SHMT2 in the mitochondria. Many cancer types exhibit metabolic reprogramming that increases their reliance on the one-carbon pathway, often showing elevated expression of SHMT2.[3][4] This upregulation is associated with poor prognosis and malignant progression in various cancers, highlighting SHMT2 as a promising therapeutic target.[3]
Comparative Analysis of SHMT Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in vitro and are a key metric for comparing inhibitor potency.
| Inhibitor | SHMT1 IC50 (nM) | SHMT2 IC50 (nM) | Notes |
| SHIN1 | 5 | 13 | A potent, dual inhibitor with a pyrazolopyran scaffold.[5] |
| SHMT-IN-2 | 13 | 66 | A stereospecific dual inhibitor.[5] |
| AGF347 | - | - | A folate mimetic that has shown in vivo activity. Less potent than pyrazolopyran compounds in vitro.[3] |
| Pemetrexed | >100,000 | >100,000 | A folic acid analogue with weak binding to SHMT2.[6] |
| Lometrexol | >100,000 | >100,000 | Another folic acid analogue with weak SHMT2 inhibition.[6] |
| Pyrano- and pyrazole-like molecules | 10 - 5,000 | 10 - 5,000 | This class of molecules shows a range of binding strengths to SHMTs.[6] |
| SHMT-IN-3 | 530 | - | A noncompetitive inhibitor with respect to serine.[5] |
Experimental Protocol for Determining IC50 of SHMT Inhibitors
This section outlines a generalized protocol for determining the IC50 values of SHMT inhibitors in a cell-based assay, such as the MTT assay.
Cell Preparation and Seeding
-
Culture a relevant cancer cell line (e.g., HCT-116 colon cancer cells) in appropriate growth medium (e.g., DMEM with 10% FBS) in a T75 flask until near confluency.[7]
-
Harvest the cells by trypsinization and neutralize with complete growth medium.[7]
-
Centrifuge the cell suspension to pellet the cells, remove the supernatant, and resuspend the pellet in fresh medium.[7]
-
Count the cells using a hemocytometer and dilute the suspension to a final concentration of 200,000 cells/mL.[7]
-
Seed 50 µL of the cell suspension into each well of a 96-well microplate, resulting in 10,000 cells per well.[7]
-
Incubate the plate for 24-72 hours to allow for cell adherence and growth.[8]
Inhibitor Treatment
-
Prepare a stock solution of the SHMT inhibitor in a suitable solvent, such as DMSO.
-
Create a serial dilution of the inhibitor in culture medium to achieve a range of desired concentrations. For a preliminary experiment, a broad range such as 0.02 to 2.56 mg/mL can be used.[8]
-
Remove the culture medium from the 96-well plate and add the medium containing the different inhibitor concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for inhibition if available.[8]
-
Incubate the cells with the inhibitor for a predetermined period, typically 24 to 72 hours.[8]
Cell Viability Assay (MTT Assay)
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
After the incubation, carefully remove the medium from the wells.[8]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[8]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[8]
Data Analysis and IC50 Calculation
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[3][4]
Visualizing SHMT's Role and Experimental Procedures
The following diagrams, created using the DOT language, illustrate key concepts related to SHMT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Evaluating the Specificity of Shmt-IN-2 for SHMT1 over SHMT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Shmt-IN-2's specificity for the cytosolic serine hydroxymethyltransferase (SHMT1) versus the mitochondrial isoform (SHMT2). The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive evaluation for research and drug development applications.
Quantitative Data Summary
This compound, also identified as compound 2, demonstrates a higher potency for SHMT1 in biochemical assays. However, in a cellular context, its activity is more pronounced against cells reliant on SHMT1, as evidenced by experiments using knockout cell lines. This suggests that while biochemically more active against SHMT1, its cellular efficacy can be influenced by the specific metabolic dependencies of the cell type.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | SHMT1 | 13 nM | [1][2][3][4] |
| Biochemical Assay | SHMT2 | 66 nM | [1][2][3][4] |
| Cellular Assay (Growth) | SHMT1 | 36 nM (in SHMT2 knockout cells) | [1] |
| Cellular Assay (Growth) | SHMT2 | 2800 nM (in SHMT1 knockout cells) | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the metabolic context and experimental approaches for evaluating this compound, the following diagrams have been generated.
Caption: One-Carbon Metabolism Pathway showing the roles of SHMT1 and SHMT2 and the inhibitory action of this compound.
Caption: Workflow for determining the biochemical IC50 of this compound against SHMT1 and SHMT2.
Caption: Workflow for assessing the cellular specificity of this compound using knockout cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols relevant to the evaluation of this compound.
Biochemical SHMT Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of 5,10-methylenetetrahydrofolate (CH2-THF), which is then used in a coupled reaction to produce a detectable product.
-
Reagents:
-
Purified recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay Buffer (e.g., Buffer A)
-
This compound dissolved in DMSO
-
-
Procedure:
-
A reaction mixture is prepared containing MTHFD, L-serine, THF, and NADP+ in the assay buffer.
-
Varying concentrations of this compound or DMSO (vehicle control) are added to the reaction mixture.
-
The reaction is initiated by the addition of purified SHMT1 or SHMT2 enzyme.
-
The conversion of NADP+ to NADPH is monitored by measuring the increase in absorbance at 375 nm over time using a spectrophotometer.
-
Initial reaction rates are calculated from the linear phase of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular SHMT Activity Assay (Radioisotope-Based)
This method assesses SHMT activity within living cells by measuring the conversion of radiolabeled glycine.
-
Reagents and Materials:
-
Cultured cells (e.g., H1299)
-
[2-³H]glycine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
-
Procedure:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
Cells are treated with varying concentrations of this compound for a specified period.
-
The culture medium is replaced with a medium containing [2-³H]glycine.
-
Cells are incubated at 37°C to allow for the SHMT-catalyzed exchange of the pro-2S proton of glycine with the solvent.
-
After incubation, the reaction is stopped by the addition of TCA.
-
The amount of radioactivity released into the solvent is measured using a scintillation counter.
-
SHMT activity is calculated based on the amount of detritiated water formed and normalized to the total protein concentration.
-
Determination of Cellular Specificity using SHMT Knockout Cell Lines
This approach utilizes CRISPR/Cas9-engineered cell lines lacking either SHMT1 or SHMT2 to determine the specific isoform targeted by the inhibitor in a cellular environment.
-
Cell Lines:
-
Wild-type (WT) parental cell line (e.g., HCT-116)
-
SHMT1 knockout (KO) cell line
-
SHMT2 knockout (KO) cell line
-
-
Procedure:
-
WT, SHMT1 KO, and SHMT2 KO cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a suitable method (e.g., MTT assay, crystal violet staining, or direct cell counting).
-
The half-maximal inhibitory concentration (IC50) for cell growth is determined for each cell line.
-
A significantly lower IC50 in the SHMT2 KO line compared to the WT and SHMT1 KO lines indicates a preferential inhibition of SHMT1 in a cellular context, and vice versa.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Shmt-IN-2 performance against known SHMT inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Shmt-IN-2's Potency and Cellular Efficacy Against Established SHMT Inhibitors.
This guide provides a comprehensive performance comparison of this compound against other known inhibitors of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism and a promising target in oncology. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to SHMT and its Inhibition
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a principal source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for cellular methylation processes. Human cells have two SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms are implicated in cancer cell proliferation and survival, making them attractive targets for therapeutic intervention.
This compound is a potent and stereospecific inhibitor of both human SHMT1 and SHMT2.[1] This guide benchmarks its performance against other well-characterized SHMT inhibitors, including SHIN1, SHIN2, AGF347, and various pyrazolopyran derivatives.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | SHMT1 IC50 (nM) | SHMT2 IC50 (nM) | Cellular IC50 (nM) | Cell Line | Notes |
| This compound | 13[1][2] | 66[1][2] | 36 (SHMT2) / 2800 (SHMT1) | HCT-116 | Stereospecific inhibitor.[1] |
| SHIN1 | 5[3][4][5][6] | 13[3][4][5][6] | 10 (in SHMT2 deletion cells) | HCT-116 | Folate-competitive inhibitor.[7] |
| (+)SHIN2 | - | - | 300 | HCT116 | Active enantiomer with in vivo activity.[7][8] |
| AGF347 | - | - | 194 | HPAC | Folate mimetic with in vivo activity.[9][10] |
| Pyrazolopyran 2.12 | 57,900 | 227,200 | 34,000 (LD50) | A549, H1299 | Preferentially inhibits SHMT1.[11] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams have been generated.
SHMT in One-Carbon Metabolism
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Serine" [fillcolor="#FBBC05"]; "Glycine" [fillcolor="#FBBC05"]; "THF" [fillcolor="#EA4335"]; "5,10-CH2-THF" [fillcolor="#EA4335"]; "SHMT1/2" [shape=ellipse, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "One-Carbon Units" [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleotide Synthesis" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Amino Acid Metabolism" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Redox Homeostasis" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "this compound" [shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; "Known Inhibitors" [shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Serine" -> "SHMT1/2"; "THF" -> "SHMT1/2"; "SHMT1/2" -> "Glycine"; "SHMT1/2" -> "5,10-CH2-THF"; "5,10-CH2-THF" -> "One-Carbon Units"; "One-Carbon Units" -> "Nucleotide Synthesis"; "One-Carbon Units" -> "Amino Acid Metabolism"; "One-Carbon Units" -> "Redox Homeostasis"; "this compound" -> "SHMT1/2" [arrowhead=tee, color="#EA4335"]; "Known Inhibitors" -> "SHMT1/2" [arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; "Serine"; "THF";} {rank=same; "Glycine"; "5,10-CH2-THF";} {rank=same; "this compound"; "Known Inhibitors";} } . Caption: Role of SHMT in the one-carbon metabolic pathway.
Experimental Workflow for Inhibitor Benchmarking
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibitor_Synthesis" [label="Inhibitor Synthesis\n(this compound & Comparators)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biochemical_Assay" [label="Biochemical Assay\n(SHMT Enzyme Kinetics)", fillcolor="#FBBC05"]; "Cell_Based_Assay" [label="Cell-Based Assays\n(Proliferation, CETSA)", fillcolor="#FBBC05"]; "In_Vivo_Studies" [label="In Vivo Efficacy Studies\n(Xenograft Models)", fillcolor="#FBBC05"]; "Data_Analysis" [label="Comparative Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Inhibitor_Synthesis" -> "Biochemical_Assay"; "Inhibitor_Synthesis" -> "Cell_Based_Assay"; "Biochemical_Assay" -> "Data_Analysis"; "Cell_Based_Assay" -> "Data_Analysis"; "Cell_Based_Assay" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Data_Analysis"; } . Caption: Workflow for benchmarking SHMT inhibitor performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of SHMT inhibitors.
SHMT Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the enzymatic activity of SHMT by coupling its reaction to a subsequent reaction that produces a detectable change in absorbance.
Materials:
-
Recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP+, and MTHFD.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a pre-determined time.
-
Initiate the reaction by adding the SHMT enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by the MTHFD enzyme.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test inhibitors
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for SHMT1 or SHMT2
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SHMT protein in the supernatant by SDS-PAGE and Western blotting using an SHMT-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy
While in vitro assays provide valuable information on the potency of an inhibitor, in vivo studies are essential to evaluate its therapeutic potential. This compound has demonstrated the ability to block the growth of numerous human cancer cell lines, with particular sensitivity observed in B-cell lymphomas.[1] Similarly, (+)SHIN2 has shown therapeutic activity in a mouse model of T-cell acute lymphoblastic leukemia (T-ALL), and AGF347 has exhibited in vivo activity in pancreatic adenocarcinoma models.[8][9] A direct head-to-head in vivo comparison of this compound with these inhibitors would be a critical next step in fully elucidating its preclinical profile.
Conclusion
The data presented in this guide demonstrates that this compound is a potent dual inhibitor of SHMT1 and SHMT2, with efficacy comparable to or exceeding that of other known inhibitors in in vitro assays. Its strong performance in cellular assays, particularly against B-cell lymphomas, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHIN1 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Shmt-IN-2 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Shmt-IN-2, a serine hydroxymethyltransferase (SHMT) 1/2 inhibitor used in cancer research. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not located. The following procedures are based on general best practices for the disposal of research-grade, biologically active small molecule compounds with unknown specific hazard classifications. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for this compound Waste Disposal
Proper segregation of chemical waste is paramount. The following table outlines the recommended disposal streams for different forms of this compound waste.
| Waste Type | Recommended Waste Container | Disposal Notes |
| Unused or Expired Solid this compound | Labeled Hazardous Waste Container (Solid) | Collect in a clearly labeled, sealed container. Do not mix with other solid wastes unless compatibility is confirmed. |
| This compound Stock Solutions (e.g., in DMSO) | Labeled Hazardous Waste Container (Liquid, Organic) | Collect in a compatible, leak-proof container. Given that this compound is often dissolved in DMSO for research purposes, this waste should be treated as flammable organic waste. |
| Contaminated Labware (pipette tips, tubes, etc.) | Labeled Hazardous Waste Container (Solid, Contaminated) | All disposable materials that have come into direct contact with this compound should be collected as solid chemical waste. Do not dispose of in regular or biohazardous trash. |
| Aqueous Solutions with trace this compound | Labeled Hazardous Waste Container (Liquid, Aqueous) | Collect in a designated aqueous waste container. Do not pour down the drain. |
| Grossly Contaminated PPE | Labeled Hazardous Waste Container (Solid, Contaminated) | Gloves, bench paper, or other PPE that is heavily contaminated should be disposed of as solid chemical waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the process for disposing of this compound waste.
-
Waste Segregation:
-
Based on the table above, identify the correct waste stream for the this compound waste you are generating.
-
Use separate, clearly labeled hazardous waste containers for solid, liquid organic, and liquid aqueous waste.
-
-
Container Labeling:
-
Label each waste container with a hazardous waste tag provided by your institution's EHS office.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
An estimate of the concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely capped at all times, except when adding waste.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Requesting Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS office.
-
Do not overfill containers. Leave adequate headspace to prevent spills and allow for expansion.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for solid waste.
-
For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling Shmt-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Shmt-IN-2, a potent stereospecific inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[1] Given its activity in blocking the growth of various human cancer cells, it is imperative to handle this compound with the utmost care to prevent exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] However, due to the potent nature of this compound, enhanced precautions are necessary.
Summary of Personal Protective Equipment (PPE) for this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2][3] A face shield should be worn over safety goggles, especially when handling bulk quantities or if there is a risk of splashing.[2][4] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves for enhanced protection.[2] If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Chemical-Resistant Lab Coat | A buttoned, properly fitting lab coat made of a low-permeability material is required to protect skin and clothing.[3][4] |
| Respiratory | Respirator (as needed) | If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator is required.[4] A risk assessment of the specific procedure should be conducted to determine if respiratory protection is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing vessels. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO.[5] When dissolving, add the solvent slowly to the solid to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Use in Experiments:
-
When adding this compound to cell cultures or reaction mixtures, do so within a biological safety cabinet or chemical fume hood.
-
Avoid creating aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous chemical waste container. Do not pour any waste down the drain.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
